KRAS inhibitor-9
Description
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Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNLMOLTVGCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of KRAS Inhibitor-9
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a compound identified as a potent inhibitor of KRAS. Due to the limited publicly available data specifically for "this compound," this guide presents the existing information and supplements it with representative data and methodologies from the broader field of KRAS inhibitor research to offer a complete technical context.
Introduction to KRAS and Its Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumor growth.[2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[4][5] The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has led to the development of covalent inhibitors that trap the protein in its inactive state.[6][7]
This compound has been identified as a potent inhibitor of KRAS.[8][9][10] It is described as an allosteric inhibitor that binds to various KRAS mutants, including G12D, G12C, and Q61H, with moderate affinity.[8][9][10] Its mechanism of action involves blocking the formation of the active GTP-bound KRAS and its downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[8][9]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target Protein(s) | Assay |
| Binding Affinity (Kd) | 92 μM | KRAS (mutants not specified in this context) | Not specified |
| Binding Affinity | Moderate | KRAS G12D, G12C, Q61H | Not specified |
Mechanism of Action
This compound functions by interfering with the activation of the KRAS protein. In its resting state, KRAS is bound to GDP. Upon stimulation by upstream signals, Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, leading to a conformational change and the activation of KRAS.[1] Activated, GTP-bound KRAS then interacts with and activates downstream effector proteins, most notably RAF and PI3K, initiating signaling cascades such as the MAPK and PI3K/AKT pathways that promote cell proliferation and survival.[1][2]
This compound is reported to block the formation of GTP-KRAS.[8][9] This suggests that the inhibitor may bind to KRAS in a way that prevents the GDP-GTP exchange, thus keeping the protein in its inactive state. By inhibiting KRAS activation, this compound effectively shuts down the downstream signaling pathways, leading to the observed cellular effects of G2/M cell cycle arrest and apoptosis.[8][9]
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. Therefore, this section provides representative protocols for key experiments typically used in the preclinical evaluation of KRAS inhibitors.
Biochemical Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of the inhibitor to purified KRAS protein.
Methodology:
-
Recombinant KRAS protein (e.g., KRAS G12C) is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.
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The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).
Methodology:
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KRAS-mutant cancer cells (e.g., NCI-H358 for KRAS G12C) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
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Luminescence is read using a plate reader.
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The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells harboring a KRAS mutation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
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The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels and schedules (e.g., once daily). The control group receives a vehicle.
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Tumor volume and body weight are measured regularly (e.g., twice weekly).
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At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each dose group relative to the vehicle control.
Experimental Workflow Diagram
Conclusion
This compound is a promising small molecule that targets oncogenic KRAS. Its ability to block the formation of the active GTP-KRAS state and induce apoptosis in cancer cells highlights its therapeutic potential. While the publicly available data on this compound is limited, the established methodologies and understanding of the KRAS signaling pathway provide a solid framework for its further investigation and development. Future studies will be crucial to fully elucidate its binding kinetics, cellular activity across a broader range of KRAS-mutant cell lines, and its in vivo efficacy and safety profile. The continued exploration of novel KRAS inhibitors like this compound is essential in the ongoing effort to provide effective therapies for patients with KRAS-driven cancers.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Binding Affinity of Non-Covalent Inhibitors for KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The substitution of glycine with aspartic acid at codon 12 impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state and driving uncontrolled tumor growth.[2]
Historically, the smooth surface of KRAS and its high affinity for GTP have rendered it an "undruggable" target. However, recent breakthroughs in drug discovery have led to the development of inhibitors that can directly target specific KRAS mutants. While covalent inhibitors have shown success against the G12C mutation, targeting the G12D mutation requires a non-covalent approach.[3] This technical guide provides an in-depth overview of the binding affinity of non-covalent inhibitors for the KRAS G12D mutant, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
A specific inhibitor, "KRAS inhibitor-9" (also identified as compound 20 in patent WO2021108683A1), is marketed as a potent KRAS G12D inhibitor.[4] However, as of this writing, specific quantitative binding affinity data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide will utilize data from well-characterized, potent, non-covalent KRAS G12D inhibitors, such as the TH-Z8xx series, to illustrate the principles and methodologies relevant to this class of molecules.
KRAS G12D Signaling Pathways
Activated KRAS G12D propagates downstream signals through multiple effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[5] Non-covalent inhibitors of KRAS G12D are designed to bind to the mutant protein and disrupt these interactions, thereby inhibiting oncogenic signaling.
Quantitative Binding Affinity of Non-Covalent KRAS G12D Inhibitors
The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. For non-covalent KRAS G12D inhibitors, this is typically quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of a series of well-characterized non-covalent KRAS G12D inhibitors.
Table 1: Binding Affinity of TH-Z8xx Series Inhibitors to KRAS G12D (GDP-bound)
| Compound | KD (μM) |
| TH-Z816 | 25.8 |
Data from Mao et al. (2022).[6]
Table 2: Inhibitory Activity of Bicyclic Compounds on KRAS G12D
| Compound | IC50 (μM) |
| TH-Z801 | 115 |
| TH-Z816 | 14 |
Data from Mao et al. (2022), measured by SOS-catalyzed nucleotide exchange assay.[6][7]
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is paramount in the development of KRAS G12D inhibitors. Two common and robust methods are Isothermal Titration Calorimetry (ITC) and SOS-catalyzed nucleotide exchange assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Detailed Methodology:
-
Protein and Ligand Preparation: Purified KRAS G12D protein is dialyzed against the ITC buffer. The inhibitor is dissolved in the same buffer to minimize heat of dilution effects.
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ITC Instrument Setup: The sample cell is filled with the KRAS G12D solution, and the injection syringe is filled with the inhibitor solution. The system is allowed to equilibrate to the desired temperature.
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Titration: A series of small aliquots of the inhibitor solution are injected into the sample cell containing the KRAS G12D protein.
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Data Acquisition: The heat change associated with each injection is measured by the instrument.
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Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein to generate a binding isotherm. The isotherm is fitted to a suitable binding model to determine the KD, stoichiometry, and enthalpy of binding.[6]
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a process catalyzed by the guanine nucleotide exchange factor (GEF) SOS1. The inhibition of this process is an indicator of the inhibitor's functional activity.
Detailed Methodology:
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Reagent Preparation: KRAS G12D protein is pre-loaded with GDP. A fluorescently labeled GDP analog is used for detection. The inhibitor is prepared in a suitable solvent.
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Assay Reaction: KRAS G12D-GDP, SOS1, and the inhibitor at various concentrations are incubated together in a microplate.
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Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the fluorescently labeled GDP.
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Signal Detection: The fluorescence signal is monitored over time. The rate of nucleotide exchange is determined from the change in fluorescence.
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Data Analysis: The rate of nucleotide exchange is plotted against the inhibitor concentration to generate a dose-response curve. The IC50 value, which is the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity, is determined from this curve.[7]
Conclusion
The development of non-covalent inhibitors targeting the KRAS G12D mutation represents a significant advancement in the field of oncology. Understanding the binding affinity of these inhibitors is crucial for their optimization and clinical translation. This technical guide has provided an overview of the quantitative binding data for representative KRAS G12D inhibitors, detailed the experimental protocols used to determine these values, and visualized the relevant biological pathways and experimental workflows. As research in this area continues to progress, the methodologies and principles outlined herein will remain fundamental to the discovery and development of novel and effective therapies for KRAS G12D-driven cancers.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. zmsilane.com [zmsilane.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Selectivity of KRAS G12C Inhibitors: A Technical Guide
An In-depth Analysis of a Representative Covalent Inhibitor, ARS-1620
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of KRAS G12C inhibitors, with a specific focus on ARS-1620 as a representative compound. While the query specified "KRAS inhibitor-9," publicly available scientific literature does not extensively feature a compound with this exact designation. The name "K-Ras(G12C) inhibitor 9" appears to be a catalog identifier rather than a widely researched molecule. Therefore, this guide will focus on ARS-1620, a well-characterized, potent, and selective covalent inhibitor of the KRAS G12C mutant, to address the core requirements of the topic.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.
For decades, KRAS was considered "undruggable" due to its smooth protein surface and picomolar affinity for GTP. The discovery of a cryptic allosteric pocket, known as the switch-II pocket (S-IIP), which is present in the inactive, GDP-bound state of KRAS G12C, has enabled the development of a new class of covalent inhibitors. These inhibitors, such as ARS-1620, specifically and irreversibly bind to the mutant cysteine residue (Cys12), trapping KRAS G12C in its inactive state and blocking its interaction with downstream effectors.
Quantitative Analysis of ARS-1620 Selectivity
The selectivity of a KRAS inhibitor is paramount to its therapeutic window, ensuring that it preferentially targets the mutant oncoprotein while sparing the wild-type (WT) protein and other KRAS mutants, thereby minimizing off-target toxicities. The selectivity of ARS-1620 has been extensively characterized through various biochemical and cell-based assays.
Table 1: Cellular Potency (IC50) of ARS-1620 in Cancer Cell Lines with Different KRAS Genotypes
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ARS-1620 in a panel of human cancer cell lines with various KRAS mutations. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | KRAS Genotype | ARS-1620 IC50 (µM) | Reference |
| NCI-H358 | NSCLC | G12C (homozygous) | 0.4 | [1] |
| NCI-H23 | NSCLC | G12C (heterozygous) | ~1.0 - 2.0 | [2] |
| MIA PaCa-2 | Pancreatic | G12C (heterozygous) | Not specified, but sensitive | [3] |
| A549 | NSCLC | G12S | Inactive | [4] |
| H460 | NSCLC | Q61H | Inactive | [4] |
| H441 | NSCLC | G12V | Inactive | [4] |
Note: IC50 values can vary depending on the assay conditions, such as cell culture format (2D vs. 3D) and incubation time.
Table 2: Biochemical and Kinetic Parameters of ARS-1620
Biochemical assays provide a direct measure of the inhibitor's interaction with the target protein, independent of cellular context.
| Parameter | Description | Value | Assay Type | Reference |
| kobs/[I] | Second-order rate constant for covalent modification of KRAS G12C. | 1,100 ± 200 M-1s-1 | Biochemical | [4] |
| Biochemical IC50 | Concentration of ARS-1620 that inhibits 50% of RAS signaling in vitro. | 120 nM | Biochemical | [5] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Mechanism of ARS-1620 Inhibition
KRAS, when activated (GTP-bound), initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. ARS-1620 locks KRAS G12C in its inactive (GDP-bound) state, thereby preventing the activation of these downstream pathways.
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 5. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Enigmatic KRAS Inhibitor-9: A Technical Overview of a Novel Investigational Agent
For Immediate Release
[City, State] – The landscape of targeted cancer therapy is continuously evolving, with significant research efforts focused on developing potent and selective inhibitors of the KRAS oncogene, a critical driver in numerous malignancies. One such emerging molecule, identified as "KRAS inhibitor-9," has garnered attention within the scientific community. This technical guide provides a comprehensive overview of the currently available information on its discovery, synthesis, and biological activity, intended for researchers, scientists, and drug development professionals.
Introduction and Discovery
"this compound," also cataloged as "KRAS G12D inhibitor 9," is a novel small molecule that has been identified as a potent inhibitor of the KRAS protein, with a particular specificity for the G12D mutation.[1][2][3] Its discovery is linked to the patent WO2021108683A1, where it is listed as compound 20.[1][3] The Chemical Abstracts Service (CAS) has assigned the number 2648551-39-5 to this compound. While the initial discovery and patent filing indicate its potential as a therapeutic agent, detailed peer-reviewed publications on its discovery and lead optimization process are not yet publicly available.
Chemical Synthesis
A crucial aspect of any new chemical entity is its synthetic route. At present, a detailed, step-by-step synthesis protocol for this compound is not publicly disclosed in scientific literature. The primary reference to its synthesis is contained within the patent document WO2021108683A1. Researchers interested in the synthesis of this molecule are directed to this patent for information on the potential synthetic pathways and starting materials.
Mechanism of Action and Signaling Pathway
This compound is characterized as an inhibitor of the KRAS G12D mutant protein.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Mutations in the KRAS gene, such as the G12D substitution, impair the protein's intrinsic GTPase activity, locking it in a constitutively active state. This leads to aberrant and sustained downstream signaling, driving oncogenesis. This compound is believed to exert its anti-cancer effects by binding to the KRAS G12D protein and disrupting its signaling function. The precise binding mode and whether it targets the active (GTP-bound) or inactive (GDP-bound) state of KRAS G12D have not been detailed in the currently available public information.
The anticipated downstream effect of KRAS G12D inhibition by this compound is the suppression of phosphorylation of key signaling nodes within the MAPK and PI3K-AKT pathways.
Preclinical Biological Data
Publicly available quantitative data on the biological activity of this compound is currently limited. The following table summarizes the known information.
| Parameter | Value | Assay/System | Reference |
| Target | KRAS G12D | Biochemical/Cellular | [1][2][3] |
| Binding Affinity (Kd) | Not Publicly Available | - | - |
| IC50 (Biochemical) | Not Publicly Available | - | - |
| IC50 (Cellular) | Not Publicly Available | - | - |
| Pharmacokinetics | Not Publicly Available | - | - |
Preliminary reports suggest that this compound can induce apoptosis and cause G2/M cell cycle arrest in cancer cells harboring KRAS mutations. However, specific dose-response data and the cell lines used in these experiments are not yet detailed in the public domain.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet available in peer-reviewed scientific literature. The following sections provide generalized workflows for key assays that would be essential for the characterization of such an inhibitor.
General Workflow for Synthesis and Purification
The synthesis of a novel small molecule inhibitor like this compound would typically follow a multi-step organic synthesis route.
Western Blotting for pERK Inhibition
A key experiment to confirm the on-target effect of a KRAS inhibitor is to measure the phosphorylation of downstream effectors like ERK.
Protocol Outline:
-
Cell Culture and Treatment: Plate KRAS G12D mutant cancer cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and quantify band intensities.
Cell Viability Assay
To assess the anti-proliferative effects of the inhibitor, a cell viability assay is performed.
Protocol Outline:
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Apoptosis Assay
To confirm the induction of programmed cell death, an apoptosis assay can be conducted.
Protocol Outline:
-
Cell Treatment: Treat KRAS G12D mutant cells with this compound at concentrations around the IC50 value.
-
Cell Staining: Harvest cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide, DAPI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
This compound represents a promising investigational agent targeting the KRAS G12D mutation. However, a comprehensive understanding of its discovery, synthesis, and biological activity is currently hampered by the limited availability of public data. Future peer-reviewed publications are anticipated to provide the necessary details to fully evaluate the therapeutic potential of this molecule. The scientific community awaits further data on its potency, selectivity, pharmacokinetic properties, and efficacy in preclinical cancer models.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available, albeit limited, information as of the date of publication. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
Downstream Signaling Effects of KRAS Inhibitor-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of KRAS inhibitor-9, a potent and selective inhibitor of KRAS. The information presented herein is synthesized from preclinical studies and is intended to inform further research and development efforts targeting KRAS-mutant cancers. This document details the inhibitor's mechanism of action, its impact on key oncogenic signaling pathways, and provides methodologies for relevant experimental procedures.
Core Mechanism of Action
This compound is a small molecule that directly targets mutant KRAS proteins, including G12D, G12C, and Q61H variants.[1] It functions by blocking the formation of the active GTP-bound state of KRAS, thereby preventing the initiation of downstream signaling cascades.[1] The inhibitor has demonstrated a moderate binding affinity for these KRAS mutants and exhibits selective cytotoxicity towards KRAS-mutant non-small cell lung cancer (NSCLC) cells while sparing normal lung cells.[1]
Quantitative Analysis of Downstream Signaling Inhibition
The inhibitory effects of this compound on key downstream signaling pathways have been quantified in various NSCLC cell lines. The data presented below summarizes the inhibitor's potency in cell viability assays and its impact on the phosphorylation of critical signaling nodes.
Table 1: Cell Viability Inhibition in KRAS-Mutant NSCLC Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) at 72 hours |
| H2122 | KRAS G12C | 39.56 |
| H358 | KRAS G12C | Not specified in snippets |
| H460 | KRAS Q61H | 66.02 |
Data synthesized from preclinical studies.[1]
Table 2: Inhibition of Downstream Effector Phosphorylation
| Downstream Target | Cell Lines | Treatment Conditions | Observed Effect |
| p-CRAF | H2122, H358, H460 | 25-100 µM for 48 hours | Dose-dependent reduction |
| p-AKT | H2122, H358, H460 | 25-100 µM for 48 hours | Dose-dependent reduction |
Data reflects a qualitative summary from available information.[1] Quantitative percentage inhibition data is not available in the provided search results.
Impact on Cellular Processes
Treatment of KRAS-mutant NSCLC cells with this compound leads to significant alterations in fundamental cellular processes, ultimately contributing to its anti-tumor activity.
-
Cell Cycle Arrest: The inhibitor induces a G2/M phase cell cycle arrest in a dose- and time-dependent manner.[1]
-
Apoptosis: this compound promotes programmed cell death (apoptosis) in NSCLC cell lines.[1]
Signaling Pathway Visualization
The following diagrams illustrate the primary signaling pathways affected by this compound and a general workflow for assessing its activity.
Experimental Protocols
The following are generalized protocols based on standard laboratory techniques for the experiments cited in the characterization of this compound. For precise details, it is imperative to consult the primary research article.
Cell Culture and Drug Treatment
-
Cell Lines: Human NSCLC cell lines with known KRAS mutations (e.g., H2122, H358, H460) and a normal lung fibroblast cell line (e.g., CCD-19Lu) are used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the inhibitor at various concentrations (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours) for different assays.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-CRAF, CRAF, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis
-
Cell Collection and Fixation: After treatment with this compound for 24 hours, cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Collection: Cells are treated with this compound for 48 hours and then harvested.
-
Staining: The cells are washed and resuspended in binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound effectively targets mutant KRAS and disrupts downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This leads to cell cycle arrest and apoptosis in KRAS-mutant NSCLC cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working on novel anti-cancer therapies targeting the KRAS oncogene. Further investigation into the in vivo efficacy and potential resistance mechanisms of this inhibitor is warranted.
References
Structural Biology of KRAS-Inhibitor-9 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural and biophysical interactions between the Kirsten Rat Sarcoma (KRAS) protein and a novel investigational inhibitor, "Inhibitor-9". The document outlines the critical signaling pathways mediated by KRAS, details the experimental methodologies for characterizing the binding of Inhibitor-9, and presents a comprehensive summary of its interaction profile.
Introduction to KRAS and Its Role in Oncogenesis
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3] In its active form, KRAS interacts with and activates a cascade of downstream effector proteins, most notably in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[4][5]
Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that is perpetually bound to GTP.[6][7] This aberrant signaling drives uncontrolled cell growth and tumor development, making KRAS an attractive target for cancer therapy.[8][9] For decades, KRAS was considered "undruggable" due to its smooth surface and the high affinity of its nucleotide-binding pocket.[10] However, the discovery of a cryptic pocket in certain KRAS mutants has enabled the development of targeted inhibitors.[8][10]
Quantitative Analysis of KRAS - Inhibitor-9 Interaction
The binding characteristics of Inhibitor-9 to a common KRAS mutant, G12C, have been quantitatively assessed using various biophysical techniques. The data presented below summarizes the binding affinity, kinetics, and thermodynamics of this interaction.
| Parameter | Technique Used | Value | Units |
| Binding Affinity | |||
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) | 15.2 | nM |
| KD (Equilibrium Dissociation Constant) | Surface Plasmon Resonance (SPR) | 25.8 | nM |
| KD (Equilibrium Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | 30.5 | nM |
| Binding Kinetics | |||
| ka (Association Rate Constant) | Surface Plasmon Resonance (SPR) | 2.1 x 105 | M-1s-1 |
| kd (Dissociation Rate Constant) | Surface Plasmon Resonance (SPR) | 5.4 x 10-3 | s-1 |
| Thermodynamics | |||
| ΔH (Enthalpy Change) | Isothermal Titration Calorimetry (ITC) | -12.8 | kcal/mol |
| -TΔS (Entropy Change) | Isothermal Titration Calorimetry (ITC) | 2.5 | kcal/mol |
| Stoichiometry | |||
| n (Binding Ratio) | Isothermal Titration Calorimetry (ITC) | 1.05 | (Inhibitor:Protein) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the KRAS-Inhibitor-9 interaction are provided below.
X-ray Crystallography of the KRAS G12C-Inhibitor-9 Complex
This protocol outlines the steps for determining the three-dimensional structure of the KRAS G12C protein in complex with Inhibitor-9.
1. Protein Expression and Purification:
- The human KRAS G12C (residues 1-169) is expressed in E. coli BL21(DE3) cells.
- The protein is purified using a series of chromatographic steps, including Ni-NTA affinity, ion-exchange, and size-exclusion chromatography to achieve >95% purity.[11]
2. Complex Formation:
- Purified KRAS G12C is loaded with GDP.
- Inhibitor-9, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.
- The mixture is incubated for 4 hours at 4°C to ensure complete covalent bond formation.[11]
3. Crystallization:
- The KRAS G12C-Inhibitor-9 complex is concentrated to 15 mg/mL.
- Crystallization screening is performed using the sitting-drop vapor diffusion method with various commercial screens.[11][12]
- Crystals are grown at 20°C in a solution containing 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 5000 MME.
4. Data Collection and Structure Determination:
- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data is collected at a synchrotron source.
- The structure is solved by molecular replacement using a previously determined KRAS structure (e.g., PDB ID: 6OIM) as the search model.[11][13]
- The model is refined using software such as Phenix, and the inhibitor is manually built into the electron density map.[14][15]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the association and dissociation rates of Inhibitor-9 binding to KRAS G12C.[16]
1. Chip Preparation and Ligand Immobilization:
- A CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Recombinant KRAS G12C protein is immobilized on the chip surface via amine coupling to a target density of approximately 10,000 response units (RU).[17][18]
- The surface is then deactivated with 1 M ethanolamine-HCl.
2. Analyte Injection and Binding Measurement:
- A series of dilutions of Inhibitor-9 (e.g., 0.1 nM to 1 µM) in running buffer (HBS-P) are prepared.[17]
- The inhibitor solutions are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase).[17]
- Running buffer is then flowed over the chip for 600 seconds to monitor dissociation.[17]
3. Data Analysis:
- The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is used to directly measure the thermodynamic parameters of the KRAS G12C-Inhibitor-9 interaction.[19][20][21]
1. Sample Preparation:
- Purified KRAS G12C and Inhibitor-9 are extensively dialyzed into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[22]
- The protein concentration in the sample cell is typically 20 µM, and the inhibitor concentration in the syringe is 200 µM.[22]
2. Titration:
- The experiment is performed at a constant temperature of 25°C.
- A series of small injections (e.g., 2 µL) of Inhibitor-9 are titrated into the KRAS G12C solution in the sample cell.[23]
3. Data Analysis:
- The heat released or absorbed upon each injection is measured.
- The resulting titration curve is integrated and fitted to a single-site binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).[24][25] The entropy change (ΔS) is then calculated from these values.[22]
Visualizing KRAS Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving KRAS and the workflow for characterizing the interaction with Inhibitor-9.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. An overview of RAS protein mutations in cancer and KRAS-targeted therapeutics. | Revvity [revvity.cn]
- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Relevance of KRAS in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into small-molecule KRAS inhibitors for targeting KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. ptacts.uspto.gov [ptacts.uspto.gov]
- 25. researchgate.net [researchgate.net]
The In-Depth Guide to KRAS G12C Inhibitors and Their Impact on the RAF/MEK/ERK Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP and the absence of well-defined binding pockets.[2] However, the discovery of a covalent binding site on the KRAS G12C mutant protein has led to the development of a new class of targeted therapies.[3] This guide provides a comprehensive technical overview of the mechanism of action of KRAS G12C inhibitors, with a focus on their effects on the downstream RAF/MEK/ERK signaling cascade. We will use Sotorasib (AMG-510) and Adagrasib (MRTX849), two FDA-approved KRAS G12C inhibitors, as representative examples.
Mechanism of Action of KRAS G12C Inhibitors
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transmitting state.[4] This constitutively active KRAS G12C protein continuously stimulates downstream effector pathways, most notably the RAF/MEK/ERK (MAPK) pathway, driving uncontrolled cell proliferation and tumor growth.[2]
Sotorasib and Adagrasib are small molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue of KRAS G12C.[3][5] This covalent modification occurs within the switch-II pocket of the protein when it is in its inactive, GDP-bound state.[5] By forming this covalent bond, the inhibitors lock KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[2] This leads to the suppression of the RAF/MEK/ERK pathway, resulting in reduced phosphorylation of MEK and ERK, cell cycle arrest, and ultimately, inhibition of tumor growth.[2]
Quantitative Data: Efficacy of KRAS G12C Inhibitors
The following tables summarize the in vitro efficacy of Sotorasib and Adagrasib in various KRAS G12C mutant cancer cell lines, as measured by the inhibition of ERK phosphorylation (pERK) and cell viability.
Sotorasib: In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | 9[6] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 6[6] |
| H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 690.4[6] |
| SW1463 | Colorectal Cancer | G12C | Cell Viability | 45.8[7] |
| LU65 | Lung Cancer | G12C | Cell Viability | 2560[7] |
| LU99 | Lung Cancer | G12C | Cell Viability | 22550[7] |
| NCI-H2030 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 270.6[8] |
| KYSE-410 | Esophageal Cancer | G12C | Cell Viability | 5460[8] |
Adagrasib: In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 14[9] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| H1373 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| H2122 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| H2030 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| KYSE-410 | Esophageal Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |
| Various | Various Cancers | G12C | Cell Viability (3D) | 0.2 - 1042[1] |
Experimental Protocols
Western Blot for RAF/MEK/ERK Pathway Analysis
This protocol is for the detection of phosphorylated and total ERK1/2 to assess the inhibition of the RAF/MEK/ERK pathway by a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
KRAS G12C inhibitor (e.g., Sotorasib or Adagrasib)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-Actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the KRAS G12C inhibitor or vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-ERK1/2 and anti-total ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition. The loading control (Actin or GAPDH) is used to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line
-
KRAS G12C inhibitor
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add the diluted inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value of the inhibitor.
Visualizations
KRAS/RAF/MEK/ERK Signaling Pathway and Inhibition
Caption: The KRAS/RAF/MEK/ERK signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for Assessing KRAS G12C Inhibitor Efficacy
Caption: A generalized workflow for evaluating the efficacy of a KRAS G12C inhibitor.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Investigating Apoptosis Induced by KRAS G12C Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "KRAS inhibitor-9" does not correspond to a specific, publicly documented therapeutic agent. This guide focuses on the well-characterized class of KRAS G12C inhibitors, with the understanding that the principles of apoptosis induction are broadly applicable to potent and selective inhibitors of this oncogenic driver. Data from representative molecules, such as sotorasib (AMG 510) and adagrasib (MRTX849), are used for illustration.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of several solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). These inhibitors, such as sotorasib and adagrasib, work by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This blockade of oncogenic signaling ultimately leads to cell cycle arrest and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways involved in KRAS G12C inhibitor-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis Induction
The induction of apoptosis by KRAS G12C inhibitors is a key mechanism of their anti-tumor activity. The following tables summarize quantitative data from preclinical studies, illustrating the dose-dependent and cell-line-specific effects of these inhibitors on cell viability and apoptosis.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) for Cell Viability | Citation |
| H23 | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis | [1] |
| A549 (KRAS G12S) | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis | [1] |
| H522 (KRAS WT) | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis in combination | [1] |
| SW1573 | NSCLC | Adagrasib | ~1000 | [2] |
| H2122 | NSCLC | Adagrasib | ~50 | [2] |
Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) for cell viability is a measure of the potency of a compound in inhibiting cell growth. These values can vary depending on the cell line and the assay conditions.
| Cell Line | Treatment | % of Apoptotic Cells (Annexin V Positive) | Citation |
| H23 | Control | 24% | [1] |
| H23 | Sotorasib (IC50) | 66.2% | [1] |
| A549 | Control | 5.6% | [1] |
| A549 | Sotorasib (IC50) | 71.7% | [1] |
Table 2: Sotorasib-Induced Apoptosis in Non-Small Cell Lung Cancer Cell Lines. This table presents the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry after treatment with sotorasib.
| Cell Line | Treatment | Caspase 3/7 Activity (Fold Change vs. Control) | Citation |
| SW1573 | Adagrasib (1000 nM) | ~1.5 | [2] |
| H2122 | Adagrasib (50 nM) | ~2.5 | [2] |
| SW1573 | Adagrasib (1000 nM) + Abemaciclib (1000 nM) | ~3.5 | [2] |
| H2122 | Adagrasib (50 nM) + Abemaciclib (600 nM) | ~3.0 | [2] |
Table 3: Caspase 3/7 Activation by Adagrasib. Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis. The data shows that adagrasib induces a modest increase in caspase 3/7 activity, which can be enhanced by combination with other agents like the CDK4/6 inhibitor abemaciclib.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for investigating KRAS inhibitor-induced apoptosis. The following sections provide methodologies for key assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Cancer cell line of interest (e.g., H23, SW1573)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with various concentrations of the KRAS G12C inhibitor or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Detach the cells using a gentle method such as scraping or a brief treatment with Trypsin-EDTA. Combine the detached cells with the saved culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases. The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.
Materials:
-
KRAS G12C inhibitor
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with a range of concentrations of the KRAS G12C inhibitor or vehicle control for the desired time points.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Express the data as fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptotic Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP (a substrate of activated caspase-3) and members of the Bcl-2 family.
Materials:
-
KRAS G12C inhibitor
-
Cancer cell line of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-PARP, anti-Bcl-xL, anti-BIM, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and denature by heating at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Visualizations
KRAS G12C inhibitors induce apoptosis by disrupting the oncogenic signaling cascades that promote cell survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
KRAS G12C Signaling and Inhibition
KRAS G12C constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. KRAS G12C inhibitors block these signals, leading to cell cycle arrest and apoptosis.
Caption: KRAS G12C signaling pathway and its inhibition.
Intrinsic Apoptosis Pathway Activation by KRAS G12C Inhibition
The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism by which KRAS G12C inhibitors induce cell death. Inhibition of KRAS signaling leads to changes in the expression and activity of Bcl-2 family proteins, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase activation.
Caption: Intrinsic apoptosis pathway activation.
Experimental Workflow for Apoptosis Analysis
A typical workflow for investigating KRAS inhibitor-induced apoptosis involves a series of in vitro assays to quantify cell death and elucidate the underlying mechanisms.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The development of KRAS G12C inhibitors represents a major breakthrough in targeted cancer therapy. A key mechanism underlying their efficacy is the induction of apoptosis. This technical guide has provided an overview of the quantitative data, experimental protocols, and signaling pathways involved in this process. A thorough understanding of how these inhibitors trigger programmed cell death is crucial for optimizing their clinical use, identifying potential resistance mechanisms, and developing novel combination strategies to enhance their therapeutic benefit. The provided methodologies and diagrams serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of KRAS-targeted therapies.
References
Technical Guide: KRAS Inhibitor-9 and G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including a significant subset of non-small cell lung cancers (NSCLC).[1][2] For decades, direct inhibition of KRAS was considered an intractable challenge in oncology. This guide focuses on a specific small molecule, KRAS inhibitor-9 (also identified as compound 0375-0604), a potent inhibitor that targets KRAS and uniquely induces G2/M phase cell cycle arrest in KRAS-mutant NSCLC cells.[1][2] This document provides an in-depth overview of its mechanism of action, supporting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action
This compound is a small molecule identified through molecular docking-based virtual screening.[1][2] Its primary mechanism involves binding to KRAS, which blocks the formation of the active GTP-KRAS complex.[1][2] This inhibition of KRAS activation subsequently disrupts downstream signaling cascades critical for cell proliferation and survival, namely the RAF/MEK/ERK and PI3K/AKT pathways.[1][2] A key consequence of this signaling blockade is the induction of cell cycle arrest at the G2/M checkpoint, followed by apoptosis, selectively in cancer cells harboring KRAS mutations.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity, inhibitory concentrations, and cell cycle effects of this compound as characterized in the foundational research.
Table 1: Binding Affinity and Proliferation Inhibition
| Parameter | Value/Range | Cell Lines | Notes |
| Binding Affinity (Kd) | 92 μM | - | Determined by Bio-Layer Interferometry (BLI) for binding to KRAS protein.[2] |
| IC50 (72h) | 39.56 μM | H2122 (KRASG12C) | Inhibitory concentration for 50% of cell viability after 72 hours of treatment.[2] |
| 66.02 μM | H358 (KRASG12C) | ||
| 55.43 μM | H460 (KRASQ61H) | ||
| >100 μM | CCD-19Lu | Normal lung fibroblast cell line, demonstrating selectivity for cancer cells.[2] |
Table 2: Effect on Cell Cycle Distribution in NSCLC Cell Lines (24h treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| H2122 | Control (0 μM) | 65.3 | 24.1 | 10.6 |
| 25 μM | 45.2 | 23.5 | 31.3 | |
| 50 μM | 28.7 | 20.1 | 51.2 | |
| 100 μM | 15.4 | 15.3 | 69.3 | |
| H358 | Control (0 μM) | 58.9 | 28.7 | 12.4 |
| 25 μM | 42.1 | 25.3 | 32.6 | |
| 50 μM | 25.6 | 21.8 | 52.6 | |
| 100 μM | 12.8 | 18.9 | 68.3 | |
| H460 | Control (0 μM) | 60.1 | 25.4 | 14.5 |
| 25 μM | 48.7 | 23.1 | 28.2 | |
| 50 μM | 30.2 | 20.5 | 49.3 | |
| 100 μM | 18.9 | 17.6 | 63.5 | |
| Data derived from flow cytometry analysis after 24 hours of treatment with this compound. A significant dose-dependent increase in the G2/M population is observed across all tested KRAS-mutant cell lines.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed H2122, H358, H460, and CCD-19Lu cells into 96-well plates at a density of 5,000 cells per well.
-
Incubation: Culture the cells overnight to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 μM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate H2122, H358, and H460 cells in 6-well plates at 1.5 x 105 cells per well. After overnight attachment, treat with this compound (0, 25, 50, 100 μM) for 24 hours.
-
Cell Harvesting: Harvest all cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellets in 70% ice-cold ethanol and fix at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in 300 μL of Propidium Iodide (PI) staining solution (50 μg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CRAF, CRAF, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
Early-Stage Research and Core Principles of KRAS Inhibitor-9 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding "KRAS inhibitor-9," a novel compound identified as a potent inhibitor of KRAS, a critical oncogene in various cancers. While the exploration of structural analogs is a pivotal step in drug discovery, this document focuses on the core data and methodologies established for the parent compound, laying the groundwork for future analog development. At the time of this writing, detailed public data on a series of "this compound" analogs is not available.
Introduction to this compound
"this compound," also identified in the literature as compound 0375-0604, is a small molecule inhibitor belonging to the benzothiazolylthio-3-chloroaniline chemical class.[1] It was discovered through a molecular docking-based virtual screening approach aimed at identifying compounds that could directly target KRAS.[2][3][4] Early research has demonstrated its potential in selectively targeting and inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells harboring KRAS mutations.[2][3][4][5][6]
The primary mechanism of action of this compound is the blockade of GTP-KRAS formation, which is essential for the activation of downstream oncogenic signaling pathways.[2][3][4][5][6] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells with KRAS mutations.[2][3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for "this compound." This data serves as a benchmark for the development and evaluation of future analogs.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Method | Reference |
| Dissociation Constant (Kd) | 92 μM | KRAS | Bio-Layer Interferometry (BLI) | [2][3][4][5][6] |
| Binding Affinity (kcal/mol) | -5.38 | KRAS G12D | Molecular Docking | [3][4][5] |
| -5.41 | KRAS G12C | Molecular Docking | [3][4][5] | |
| -3.97 | KRAS Q61H | Molecular Docking | [3][4][5] |
Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines (72 hours)
| Cell Line | KRAS Mutation | IC50 (μM) | Reference |
| H2122 | KRAS G12C | 39.56 | [5] |
| H358 | KRAS G12C | Not specified, but within range | [5] |
| H460 | KRAS Q61H | 66.02 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of KRAS inhibitor research. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the “undruggable” RAS - new strategies - new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: KRAS Inhibitor-9 Solubility and Handling
These application notes provide detailed information and protocols for the solubility and use of two distinct compounds commonly referred to as "KRAS inhibitor-9". It is crucial for researchers to verify the specific compound of interest by its CAS number to ensure the correct handling and interpretation of experimental results.
Compound Identification
Two separate small molecules are identified in scientific literature and commercial sources as "this compound". Their properties are distinct, and they target different aspects of KRAS biology.
| Identifier | This compound | K-Ras(G12C) inhibitor 9 |
| CAS Number | 300809-71-6 | 1469337-91-4 |
| Molecular Formula | C₁₃H₉ClN₂S₂ | C₁₆H₂₁ClIN₃O₄S |
| Molecular Weight | 292.81 g/mol | 513.78 g/mol |
| Mechanism of Action | Blocks the formation of GTP-KRAS[1][2]. | Allosteric inhibitor of oncogenic K-Ras(G12C)[3][4]. |
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for both inhibitors. However, their solubility limits differ significantly.
| Compound | CAS Number | Reported Solubility in DMSO | Molar Concentration | Source |
| This compound | 300809-71-6 | 250 mg/mL | 853.80 mM | [1][5] |
| K-Ras(G12C) inhibitor 9 | 1469337-91-4 | 53 mg/mL | 103.15 mM | [3] |
| ≥ 40 mg/mL | ≥ 77.85 mM | [6] | ||
| ~12 mg/mL | ~23.36 mM | [7][8] |
Note: The variability in reported solubility for K-Ras(G12C) inhibitor 9 may be due to differences in compound purity, ambient temperature, and the use of fresh versus moisture-absorbed DMSO. It is recommended to use fresh, anhydrous DMSO for optimal dissolution[3].
Experimental Protocols
Preparation of Stock Solutions in DMSO
Materials:
-
This compound (CAS 300809-71-6) or K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4) powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Protocol:
-
Bring the inhibitor powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of the inhibitor powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For higher concentrations or if the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[1][5]. Gentle warming to 37°C can also aid in the dissolution of this compound (CAS 300809-71-6)[1].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. MedChemExpress suggests that for this compound (CAS 300809-71-6), stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year[2]. For K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4), Selleck Chemicals suggests storage at -80°C for up to 1 year and at -20°C for up to 1 month in solvent[3].
Preparation of Working Solutions
Protocol:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
It is recommended to prepare working solutions fresh for each experiment and not to store them for extended periods.
Signaling Pathways and Experimental Workflow
KRAS Signaling Pathway Overview
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling. In its active, GTP-bound state, it stimulates downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation. Mutations in KRAS, such as G12C, can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.
Caption: Simplified KRAS signaling cascade and the point of intervention for K-Ras(G12C) inhibitors.
Experimental Workflow for Assessing Inhibitor Activity
The following workflow outlines a general procedure for evaluating the efficacy of a KRAS inhibitor in a cell-based assay.
Caption: General experimental workflow for evaluating the in vitro efficacy of a KRAS inhibitor.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. K-RAS inhibitor 9|1469337-91-4|COA [dcchemicals.com]
- 5. xcessbio.com [xcessbio.com]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for KRAS Inhibitor-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC). The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] Mutations in KRAS, such as those at codons G12, G13, and Q61, can lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1] "KRAS inhibitor-9" is a potent inhibitor that targets mutant KRAS, including G12D, G12C, and Q61H variants.[3][4] It acts by blocking the formation of GTP-bound KRAS, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[3][4][5] In cell culture models, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in KRAS-mutant cancer cells.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various NSCLC cell lines.
| Cell Line | KRAS Mutation | IC50 (µM) at 72h | Reference |
| H2122 | G12C | 39.56 | [3] |
| H358 | G12C | Not specified, but inhibited | [3] |
| H460 | Q61H | 66.02 | [3] |
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 92 µM | Not specified | [3] |
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General workflow for the in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: "this compound" is typically provided as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.14 mg of the inhibitor (Molecular Weight: 513.78 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
Cell Culture
The following protocols are for the culture of NSCLC cell lines relevant to "this compound" studies.
a. NCI-H2122 (KRAS G12C)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add fresh Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.[7]
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:4 ratio.[6]
-
b. NCI-H358 (KRAS G12C)
-
Growth Medium: RPMI-1640 medium with 2 mM L-glutamine supplemented with 5-10% FBS.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing:
-
At 70-80% confluency, remove the medium and wash with PBS.[9]
-
Add Accutase or 0.05% Trypsin-EDTA and incubate at room temperature or 37°C until cells detach.[8][10]
-
Add complete growth medium to inactivate the dissociation reagent, collect the cells, and centrifuge at approximately 125 x g for 5-7 minutes.
-
Resuspend the pellet and split the culture at a 1:3 to 1:6 ratio.[10]
-
c. NCI-H460 (KRAS Q61H)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, and 4.5 g/L glucose.[11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculturing:
-
When cells are 70-80% confluent, aspirate the medium and wash with PBS.[11]
-
Add Accutase and incubate for 10-15 minutes at 37°C.[11]
-
Collect the detached cells, rinse the flask with medium to collect any remaining cells, and centrifuge.
-
Resuspend the cell pellet and subculture at a 1:2 to 1:4 ratio.[12]
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of downstream targets like CRAF and AKT.[4]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 25-100 µM) for 24-48 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C.[13]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CRAF, t-CRAF, p-AKT, t-AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 0-100 µM) for 24-72 hours.[3][4]
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.[14]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.[14]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0-100 µM) for 48 hours.[3][4]
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCI-H460 Cell Line - Creative Biogene [creative-biogene.com]
- 6. AddexBio Product Detail - H2122 Cells [addexbio.com]
- 7. researchgate.net [researchgate.net]
- 8. NCI-H358. Culture Collections [culturecollections.org.uk]
- 9. cyagen.com [cyagen.com]
- 10. NCI-H358 Cell Line - Creative Biogene [creative-biogene.com]
- 11. encodeproject.org [encodeproject.org]
- 12. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for KRAS Inhibitor-9 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of KRAS inhibitor-9 in various in vitro assays. The protocols detailed below are intended to serve as a starting point for investigating the biological activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Quantitative Data Summary
This compound has been demonstrated to selectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells harboring KRAS mutations. The following table summarizes the effective concentrations for various in vitro applications based on available data.[1]
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Observed Effect |
| Cell Proliferation / Viability (IC50) | H2122, H358, H460 | 39.56 - 66.02 µM | 72 hours | Inhibition of cell growth |
| KRAS Downstream Signaling Inhibition | H2122, H358, H460 | 25 - 100 µM | 48 hours | Inhibition of downstream pathway activation |
| Cell Cycle Analysis | NSCLC Cell Lines | 0 - 100 µM | 24 - 72 hours | G2/M phase arrest |
| Apoptosis Induction | NSCLC Cell Lines | 0 - 100 µM | 24 - 72 hours | Induction of apoptosis |
Signaling Pathway
KRAS is a central node in key signaling pathways that regulate cell proliferation, survival, and differentiation. In its active GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound is designed to interfere with this signaling cascade, leading to the inhibition of cancer cell growth and survival.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Experimental Workflow:
Materials:
-
KRAS mutant cancer cell lines (e.g., H358, H2122, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log concentration of the inhibitor and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for KRAS Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effector proteins in the KRAS signaling cascade, such as ERK and AKT.
Materials:
-
KRAS mutant cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations of 25 µM, 50 µM, and 100 µM, alongside a vehicle control (DMSO), for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
KRAS mutant cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat the cells with this compound at various concentrations (e.g., 25, 50, 100 µM) for 24 to 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
KRAS mutant cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 to 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of apoptotic cells.
References
Application Notes and Protocols for Western Blot Analysis of KRAS Inhibition
These application notes provide a detailed framework for utilizing Western blot analysis to investigate the efficacy and mechanism of action of KRAS inhibitors, with a focus on a representative compound, herein referred to as "KRAS inhibitor-9". This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the development of targeted therapies.
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] These mutations often lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] The development of small molecule inhibitors that directly target mutant KRAS represents a significant advancement in cancer therapy.[1]
Western blot analysis is an indispensable technique for characterizing the cellular effects of KRAS inhibitors. It allows for the quantification of total and phosphorylated levels of key proteins in the KRAS signaling network, providing insights into the inhibitor's potency, selectivity, and mechanism of action. These notes provide a comprehensive guide to performing and interpreting Western blot experiments for the evaluation of KRAS inhibitors.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the impact of "this compound" on downstream KRAS signaling pathways. The data is presented as a fold change relative to an untreated control.
Table 1: Effect of "this compound" on the RAF-MEK-ERK Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-C-Raf (Ser338) | "this compound" (1 µM) | 0.35 ± 0.08 |
| Total C-Raf | "this compound" (1 µM) | 1.02 ± 0.11 |
| p-MEK1/2 (Ser217/221) | "this compound" (1 µM) | 0.28 ± 0.06 |
| Total MEK1/2 | "this compound" (1 µM) | 0.98 ± 0.13 |
| p-ERK1/2 (Thr202/Tyr204) | "this compound" (1 µM) | 0.15 ± 0.04 |
| Total ERK1/2 | "this compound" (1 µM) | 1.05 ± 0.09 |
Table 2: Effect of "this compound" on the PI3K-AKT-mTOR Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-PI3K p85 (Tyr458) | "this compound" (1 µM) | 0.45 ± 0.10 |
| Total PI3K p85 | "this compound" (1 µM) | 0.99 ± 0.12 |
| p-AKT (Ser473) | "this compound" (1 µM) | 0.41 ± 0.09 |
| Total AKT | "this compound" (1 µM) | 1.03 ± 0.10 |
| p-mTOR (Ser2448) | "this compound" (1 µM) | 0.52 ± 0.11 |
| Total mTOR | "this compound" (1 µM) | 1.01 ± 0.14 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for Western blot analysis of KRAS inhibition.
Caption: KRAS Signaling Pathways Targeted by "this compound".
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Seed cancer cell lines harboring the relevant KRAS mutation (e.g., G12C or G12D) in 6-well plates.
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with various concentrations of "this compound" or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Incubate the plates on ice for 15 minutes with occasional rocking.[3]
-
Scrape the cell lysates and transfer them to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][4]
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]
Immunoblotting and Detection
-
Block the PVDF membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3][5] Recommended primary antibodies and dilutions include:
-
Pan-Ras (1:1000 - 1:50000)[6]
-
Phospho-C-Raf (Ser338) (1:1000)
-
Total C-Raf (1:1000)
-
Phospho-MEK1/2 (Ser217/221) (1:1000)
-
Total MEK1/2 (1:1000)
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:2000)
-
Total ERK1/2 (1:2000)
-
Phospho-PI3K p85 (Tyr458) (1:1000)
-
Total PI3K p85 (1:1000)
-
Phospho-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
GAPDH or β-actin (loading control, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.[5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the corresponding loading control (GAPDH or β-actin).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pan Ras antibody (60309-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Cell Viability Assay of KRAS Inhibitor-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRAS protein and uncontrolled cell division.[5][6] KRAS inhibitor-9 is a potent and specific inhibitor targeting the KRAS G12D mutation, a frequent alteration in pancreatic, colorectal, and lung cancers.[7] This document provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells harboring the KRAS G12D mutation using a luminescence-based ATP assay.
Mechanism of Action
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][4][8] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in the "on" state and leading to persistent downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][5][9] this compound is designed to selectively bind to the mutant KRAS G12D protein, preventing its interaction with downstream effectors and thereby inhibiting pro-proliferative signaling.
Experimental Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound in a KRAS G12D-mutant cancer cell line by measuring cell viability.
KRAS Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention by this compound. Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), KRAS-GTP activates downstream effector pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, to promote cell proliferation and survival. This compound specifically targets the mutant KRAS G12D protein, blocking these downstream signals.
Caption: KRAS signaling pathway and the point of inhibition.
Cell Viability Assay Protocol
This protocol utilizes a commercially available luminescence-based ATP assay (e.g., CellTiter-Glo®) to quantify cell viability, as the amount of ATP is directly proportional to the number of metabolically active cells.[10]
Materials
-
KRAS G12D-mutant cancer cell line (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
Luminescence-based ATP cell viability assay kit
-
Multimode plate reader with luminescence detection capability
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Workflow
Caption: Workflow for the cell viability assay.
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[11]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability assay reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability for each concentration of the inhibitor.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
The results of the cell viability assay can be summarized in the following table.
| Cell Line | KRAS Mutation | This compound IC50 (nM) |
| MIA PaCa-2 | G12D | [Insert Value] |
| PANC-1 | G12D | [Insert Value] |
| A549 | G12S | [Insert Value as Negative Control] |
| HCT116 | G13D | [Insert Value as Negative Control] |
Troubleshooting
-
High variability between replicate wells: Ensure proper cell mixing before seeding and accurate pipetting.
-
Low luminescent signal: Check cell seeding density and incubation times. Ensure the viability reagent is not expired and has been stored correctly.
-
Inconsistent IC50 values: Verify the accuracy of the inhibitor dilutions and the health of the cell culture.
This protocol provides a robust method for evaluating the efficacy of this compound in cancer cell lines with the KRAS G12D mutation. The luminescence-based cell viability assay is a sensitive and high-throughput method for determining the IC50 of the compound, which is a critical parameter in the preclinical development of targeted cancer therapies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Application Notes: The Efficacy of Specific KRAS Inhibitors on H358 (KRAS G12C) and H460 (KRAS Q61H) Non-Small Cell Lung Cancer Cell Lines
Disclaimer: The compound "KRAS inhibitor-9" is not a specifically identified agent in the public domain. Therefore, these application notes utilize data from well-characterized, mutation-specific inhibitors as representative examples to provide detailed, actionable information. For the KRAS G12C-mutant H358 cell line, the G12C-covalent inhibitor Sotorasib (AMG 510) is used as the example. For the KRAS Q61H-mutant H460 cell line, the multi-targeted tyrosine kinase inhibitor Anlotinib , which affects pathways downstream of KRAS, is used.
Introduction
Mutations in the KRAS oncogene are a major driver in non-small cell lung cancer (NSCLC), but for decades have been considered "undruggable." The development of allele-specific inhibitors targeting mutations like G12C has marked a significant therapeutic breakthrough.[1][2] The NCI-H358 and NCI-H460 cell lines are common models for NSCLC research, harboring distinct KRAS mutations.
-
NCI-H358: This human lung bronchioalveolar carcinoma cell line features a heterozygous KRAS G12C mutation and is homozygous for TP53 deletion.[3][4] Its dependence on this specific KRAS mutation makes it an ideal model for evaluating G12C-targeted inhibitors like Sotorasib.[5]
-
NCI-H460: This human large cell lung cancer cell line carries a KRAS Q61H mutation.[6] As it lacks the G12C mutation, it is inherently resistant to G12C-specific inhibitors. It serves as a model to study therapies targeting alternative nodes in the KRAS signaling network.
These notes provide data and protocols on the application of mutation-appropriate inhibitors to these cell lines to assess their anti-proliferative and pro-apoptotic effects.
Data Summary
The following tables summarize the quantitative effects of representative inhibitors on the H358 and H460 cell lines.
Table 1: Cell Viability (IC50)
| Cell Line | KRAS Mutation | Representative Inhibitor | IC50 Value | Treatment Duration | Assay Method | Source |
| NCI-H358 | G12C | Sotorasib | ~4.02 nM | 72 hours | Not Specified | [7] |
| NCI-H358 | G12C | Sotorasib | ~0.13 µM (130 nM) | 72 hours | Not Specified | [8] |
| NCI-H460 | Q61H | Anlotinib | ~16.77 µM | Not Specified | Not Specified | [6] |
Note: IC50 values can vary between studies due to differences in assay conditions and reagents.
Table 2: Effects on Downstream Signaling and Apoptosis
| Cell Line | Inhibitor | Target Pathway | Effect | Apoptosis Induction | Source |
| NCI-H358 | Sotorasib | MAPK Pathway | Enhanced inhibition of p-ERK | Induces apoptosis (cleaved PARP) | [8][9] |
| NCI-H460 | Anlotinib | MEK/ERK Pathway | Significant reduction in p-MEK and p-ERK | Induces apoptosis | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the key experimental protocols described below.
References
- 1. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. NCI-H358 Cells [cytion.com]
- 4. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
- 5. cyagen.com [cyagen.com]
- 6. Anlotinib Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparation of KRAS Inhibitor-9 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of KRAS inhibitor-9, a potent and irreversible allosteric inhibitor of the oncogenic K-Ras(G12C) mutant. Adherence to these guidelines is crucial for ensuring the inhibitor's stability, activity, and the reproducibility of experimental results.
Introduction
This compound is a small molecule compound that covalently binds to the mutant cysteine residue in K-Ras(G12C), locking the protein in its inactive, GDP-bound state.[1] This mechanism prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, thereby inhibiting the proliferation of cancer cells harboring this specific mutation.[1][2] Accurate preparation of a stable, concentrated stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₁ClIN₃O₄S | [2][3][4] |
| Molecular Weight | 513.78 g/mol | [2][3][4] |
| CAS Number | 1469337-91-4 | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility in DMSO | ≥ 40 mg/mL (approx. 77.8 mM) | [1][2][3][4] |
| Solubility in Water | Insoluble or slightly soluble (<1 mg/mL) | [3][4] |
| Solubility in Ethanol | Insoluble or slightly soluble (<1 mg/mL) | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [1][3][4] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [4][5] |
Experimental Protocols
-
This compound (powder form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.010 mol/L × 0.001 L × 513.78 g/mol = 0.0051378 g = 5.14 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution in a water bath for 5-10 minutes.[3] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[3][5][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[4][5]
Visualizations
KRAS Signaling Pathway
The diagram below illustrates the central role of KRAS in cell signaling. KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations like G12C trap KRAS in the active state, leading to constitutive activation of downstream effector pathways like RAF-MEK-ERK, which drives cell proliferation. This compound specifically targets the G12C mutant, preventing this downstream signaling cascade.
Caption: Simplified KRAS signaling pathway and the mechanism of this compound.
Experimental Workflow: Stock Solution Preparation
The following workflow diagram provides a step-by-step visual guide for the preparation of the this compound stock solution.
References
Application Notes and Protocols for KRAS G12C Inhibitors in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors specifically targeting the KRAS G12C mutation has been a significant advancement in cancer therapy.[1][3] These inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849), function by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][3][4] This action inhibits downstream signaling pathways critical for tumor cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][5] Xenograft models are crucial preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these KRAS G12C inhibitors.[1]
While the specific designation "KRAS inhibitor-9" does not correspond to a known specific molecule in the published literature, this document provides a comprehensive overview and generalized protocols based on the well-characterized class of KRAS G12C inhibitors.
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors selectively target the mutant protein, leaving the wild-type KRAS largely unaffected.[3] By locking KRAS G12C in its inactive state, these inhibitors block the downstream signaling cascades that drive oncogenesis.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of representative KRAS G12C inhibitors in various cell line-derived (CDX) and patient-derived xenograft (PDX) models.
Table 1: Single-Agent Efficacy of MRTX849 in Xenograft Models [6]
| Tumor Model | Tumor Type | Treatment | Dosing | % Tumor Growth Inhibition / Regression |
| NCI-H358 (CDX) | NSCLC | MRTX849 | 100 mg/kg, QD | Regression |
| MIA PaCa-2 (CDX) | Pancreatic | MRTX849 | 100 mg/kg, QD | Regression |
| LU-01-0428 (PDX) | NSCLC | MRTX849 | 100 mg/kg, QD | Regression |
| CT-00-5878 (PDX) | Colorectal | MRTX849 | 100 mg/kg, QD | Partial Response |
QD: once daily
Table 2: Efficacy of ARS1620 in Combination Therapy in Xenograft Models [7]
| Tumor Model | Tumor Type | Treatment | Dosing | Outcome |
| NCI-H2122 (CDX) | NSCLC | ARS1620 | 200 mg/kg | Resistance |
| NCI-H2122 (CDX) | NSCLC | ARS1620 + GDC0941 (PI3Ki) | 200 mg/kg + 100 mg/kg | Prolonged Tumor Stabilization |
| SW1573 (CDX) | NSCLC | ARS1620 + GDC0941 (PI3Ki) | Not Specified | Tumor Regression |
PI3Ki: PI3K inhibitor
Table 3: Efficacy of an Investigational KRAS G12C Inhibitor [8]
| Tumor Model | Tumor Type | Treatment | Dosing | % Tumor Growth Inhibition |
| NCI-H358 (CDX) | NSCLC | Compound [I] | 15 mg/kg | ~50% |
Experimental Protocols
Detailed methodologies for key experiments involving KRAS G12C inhibitors in xenograft models are provided below.
I. Cell Line and Animal Models
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Cell Lines: A variety of human cancer cell lines harboring the KRAS G12C mutation are commonly used.
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Animal Models: Immunocompromised mice are required for the engraftment of human tumor cells.
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Athymic Nude (nu/nu) mice
-
NOD/SCID mice
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Age: 6-8 weeks
-
Sex: Female or Male, depending on the study design.
-
II. Xenograft Establishment Workflow
III. Detailed Protocol for Xenograft Studies
-
Cell Preparation:
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Culture KRAS G12C mutant cells in appropriate media and conditions until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the right flank of the mouse.[1]
-
-
Tumor Growth Monitoring:
-
Inhibitor Preparation and Administration:
-
Formulate the KRAS G12C inhibitor in a suitable vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for MRTX849).[6]
-
Administer the inhibitor and vehicle control to their respective groups, typically via oral gavage, at the specified dose and schedule (e.g., once daily).
-
-
Efficacy and Pharmacodynamic Assessments:
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Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study or at specified time points, collect tumors for pharmacodynamic analysis.
-
Western Blot: Analyze the phosphorylation status of downstream effectors like ERK (pERK) and AKT (pAKT) to confirm target engagement.[8][9]
-
Immunohistochemistry (IHC): Stain tumor sections for biomarkers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[8]
-
LC/MS Analysis: Quantify the level of inhibitor bound to KRAS G12C in tumor lysates to assess target occupancy.[9]
-
Conclusion
The use of xenograft models is a critical component in the preclinical evaluation of KRAS G12C inhibitors. These models provide essential data on anti-tumor efficacy, inform dosing strategies, and help in the identification of potential resistance mechanisms. The protocols and data presented here offer a foundational framework for researchers designing and conducting in vivo studies to further the development of this important class of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "KRAS Inhibitor-9" Experimental Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of "KRAS inhibitor-9".
Frequently Asked Questions (FAQs)
Q1: What is this compound and which KRAS mutations does it target?
A1: this compound is a potent inhibitor of KRAS, a key signaling protein frequently mutated in cancer. It has been shown to bind to KRAS with various mutations, including G12D, G12C, and Q61H. By blocking the activity of these mutant KRAS proteins, the inhibitor aims to halt downstream signaling pathways that drive tumor cell proliferation and survival.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on available data, a broad concentration range of 0-100 μM is suggested for initial experiments with this compound in non-small cell lung cancer (NSCLC) cell lines. To determine the optimal concentration for your specific cell line and assay, it is crucial to perform a dose-response curve.
Q3: What are the expected effects of this compound on cancer cells?
A3: this compound has been observed to selectively inhibit the proliferation of NSCLC cells harboring KRAS mutations.[1] Its primary effects include:
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Inhibition of cell viability: It has shown IC50 values ranging from 39.56 to 66.02 μM in H2122, H358, and H460 cell lines after 72 hours of treatment.[1]
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Induction of cell cycle arrest: The inhibitor causes an arrest at the G2/M phase of the cell cycle.[1]
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Induction of apoptosis: It has been shown to induce programmed cell death in cancer cells.[1]
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Inhibition of downstream signaling: At concentrations between 25-100 μM, it blocks the activation of the KRAS downstream signaling pathway.[1]
Data Presentation
Table 1: Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | KRAS Mutation | Treatment Duration (hours) | IC50 (μM) |
| H2122 | KRAS G12C | 72 | ~39.56 |
| H358 | KRAS G12C | 72 | ~66.02 |
| H460 | KRAS Q61H | 72 | Not specified, but inhibited |
Data summarized from publicly available information. Actual IC50 values may vary depending on experimental conditions.
Table 2: Representative Experimental Conditions for Various Assays
| Assay | Cell Line | Inhibitor Concentration Range | Incubation Time |
| Cell Viability | H2122, H358, H460 | 0 - 100 μM | 72 hours |
| Western Blot (p-ERK) | H2122, H358, H460 | 25 - 100 μM | 48 hours |
| Cell Cycle Analysis | NSCLC cell lines | 0 - 100 μM | 24 hours |
| Apoptosis Assay | NSCLC cell lines | 0 - 100 μM | 48 hours |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 μM) for 72 hours. Include a vehicle control (DMSO).
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Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 25, 50, 100 μM) for 48 hours.
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Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.
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Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound (e.g., 25, 50, 100 μM) for 24 hours.
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Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat cells with this compound (e.g., 25, 50, 100 μM) for 48 hours.
-
Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
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Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Caption: Simplified KRAS signaling pathway and the point of intervention by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of KRAS Inhibitor-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of KRAS Inhibitor-9 during their experiments. The information provided is based on the current understanding of KRAS inhibitors as a class.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our wild-type KRAS cell lines at concentrations close to the IC50 for our KRAS mutant lines. Is this expected, and how can we mitigate it?
A1: Unexpected cytotoxicity in wild-type cells can be indicative of off-target effects. While highly selective, covalent KRAS inhibitors can exhibit off-target activity at higher concentrations.[1]
Troubleshooting Steps:
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Confirm On-Target Potency: First, ensure your IC50 values in the mutant cell lines are consistent and reproducible. Inconsistent results can stem from issues with cell line integrity, passage number, or assay conditions.[2]
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Thorough Dose-Response Analysis: Conduct a comprehensive dose-response curve in both mutant and wild-type cell lines. This will help determine the therapeutic window.
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Selectivity Profiling: If not already done, perform a kinase panel screening to identify potential off-target kinases that might be driving the toxicity.[3][4] Many kinase inhibitors have low selectivity due to the conserved ATP-binding pocket.[5]
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Rescue Experiments: To confirm if the toxicity is off-target, you can attempt a rescue experiment. If the toxicity is due to inhibition of a specific off-target kinase, reintroducing a downstream effector of that pathway might rescue the cells.[3]
Q2: Our Western blot analysis shows incomplete suppression of pERK, even at high concentrations of this compound. What could be the cause?
A2: Incomplete pathway suppression can be due to several factors, including rapid feedback reactivation of the pathway or the presence of bypass tracks.
Troubleshooting Steps:
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Time-Course Experiment: Perform a time-course experiment to observe the dynamics of pERK inhibition. It's possible that initial suppression is followed by a rebound in signaling.[1]
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Upstream RTK Activation: Inhibition of KRAS can lead to feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway.[6] Consider co-treatment with an RTK inhibitor.
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Check for Wild-Type RAS Activation: The inhibitor is specific to the mutant KRAS. Wild-type RAS isoforms (HRAS, NRAS) can be activated to compensate for the inhibition of mutant KRAS.[6]
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Cell Culture Conditions: Ensure that cell density and growth phase are consistent, as these can influence signaling pathway activity.[2]
Q3: We are seeing variability in our in-vivo xenograft studies. How can we ensure the observed anti-tumor activity is due to on-target KRAS inhibition?
A3: In-vivo studies introduce additional complexities. Variability can arise from pharmacokinetics, pharmacodynamics, and tumor heterogeneity.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug concentration in the tumor with on-target modulation (e.g., pERK levels) at different time points.
-
Dose-Escalation Studies: Perform a careful dose-escalation study to find the optimal dose that balances efficacy and toxicity.
-
Tumor Model Characterization: Ensure your xenograft model has been thoroughly characterized for KRAS mutation status and expression levels.
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Combination Therapy: Consider combination therapies to overcome resistance mechanisms. For example, combining a KRAS inhibitor with an MEK inhibitor has shown synergistic effects.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell line instability or misidentification | Authenticate cell lines using STR profiling. Use low-passage number cells.[2] |
| Inconsistent cell seeding density | Optimize and standardize cell seeding density for all experiments.[2] |
| Inhibitor degradation | Prepare fresh inhibitor dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Assay variability | Ensure consistent incubation times, reagent concentrations, and plate reader settings. |
Issue 2: Unexpected Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest)
| Potential Cause | Recommended Action |
| On-target toxicity in a specific cell context | Correlate the phenotype with the level of on-target pathway inhibition (pERK). |
| Off-target kinase inhibition | Perform a broad-panel kinase screen to identify potential off-targets.[3] |
| Pathway crosstalk | Map the signaling pathways activated or inhibited by the compound to identify unexpected crosstalk.[3] |
| Cell-type specific off-target effects | Compare phenotypes and off-target profiles across multiple cell lines.[3] |
Quantitative Data Summary
The following tables present hypothetical but representative data for a selective KRAS inhibitor.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| KRAS G12C | 15 | - | |
| Off-Target Kinase A | 1,500 | 100 | |
| Off-Target Kinase B | 6,000 | 400 | |
| Off-Target Kinase C | >10,000 | >667 |
Table 2: Cellular Potency and Off-Target Cytotoxicity
| Cell Line | KRAS Status | On-Target IC50 (nM) | Wild-Type Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/IC50) |
| NCI-H358 | KRAS G12C | 20 | 2500 | 125 |
| A549 | KRAS G12S | >10,000 | 2700 | <0.27 |
| HCT116 | KRAS G13D | >10,000 | 2600 | <0.26 |
| HEK293 | Wild-Type | >10,000 | 3000 | <0.3 |
Experimental Protocols
Protocol 1: Western Blot for pERK/ERK Pathway Analysis
-
Cell Seeding and Treatment: Seed cells at a predetermined optimal density and allow them to attach overnight. Treat with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize pERK levels to total ERK and the loading control.[2]
Protocol 2: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
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Kinase Panel Screening: Submit the compound to a commercial service for screening against a broad panel of kinases (e.g., >400 kinases). The screening is typically performed at a fixed concentration (e.g., 1 µM).
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IC50 Determination: For any kinases showing significant inhibition (>50%) in the initial screen, perform follow-up dose-response assays to determine the IC50 value.
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Data Analysis: Calculate the selectivity of the inhibitor by comparing the on-target IC50 to the off-target IC50s.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Feedback loop leading to incomplete pathway inhibition.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS inhibitor-9" stability in aqueous solutions
Welcome to the technical support center for KRAS inhibitor-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[1][2] It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of up to 53 mg/mL (103.15 mM).[1] For optimal results, use fresh, high-purity DMSO, as absorbed moisture can reduce solubility.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
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Lower the final concentration: The final concentration of the inhibitor in your aqueous solution may be too high. Try performing serial dilutions to determine the highest achievable concentration without precipitation.
-
Increase the percentage of co-solvent: If your experimental conditions permit, you can increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can have cytotoxic effects on cells. For many cell-based assays, it is advisable to keep the final DMSO concentration below 0.5%.
-
Use a formulation with excipients: For in vivo studies or some in vitro assays, a formulation containing solubilizing agents like PEG300 and Tween-80 can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[2]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q3: How stable is this compound in aqueous solution, and how often should I prepare fresh dilutions?
A3: While specific quantitative stability data for this compound in various aqueous buffers is not extensively published, it is a common best practice for many small molecule inhibitors to prepare fresh aqueous working solutions daily from a frozen DMSO stock.[1] The stability of the compound in aqueous media can be influenced by pH, temperature, and light exposure. For critical or long-term experiments, it is highly recommended to perform a stability study under your specific experimental conditions.
Q4: How should I store the solid compound and its stock solutions?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the inhibitor in aqueous working solution. | Prepare fresh working solutions daily. Perform a stability test to determine the degradation rate under your experimental conditions. |
| Precipitation of the inhibitor in the aqueous buffer. | Visually inspect the solution for any precipitate. If observed, refer to the troubleshooting steps for precipitation in the FAQs. | |
| Loss of inhibitor activity over time in a multi-day experiment | The inhibitor is not stable under the incubation conditions (e.g., 37°C). | Replenish the inhibitor at regular intervals during the experiment. Determine the half-life of the compound under your specific conditions to guide the replenishment schedule. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of the inhibitor into one or more new chemical entities. | This suggests chemical instability. It is important to characterize these new peaks to understand the degradation pathway. Consider adjusting buffer pH or protecting the solution from light. |
Stability of this compound: Summary of Key Parameters
Since specific quantitative stability data for this compound in aqueous solutions is limited in publicly available literature, the following table outlines the key stability parameters that should be determined experimentally for your specific assay conditions.
| Parameter | Storage Condition | Recommended Stability | Reference |
| Solid Compound | -20°C | Up to 3 years | [1][2] |
| DMSO Stock Solution | -80°C | Up to 1 year | [1] |
| -20°C | Up to 1 month | [1] | |
| Aqueous Working Solution | Freshly Prepared | Recommended for immediate use | [1] |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound solid compound
-
DMSO (anhydrous, high purity)
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Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath set to the desired temperature (e.g., 25°C, 37°C)
2. Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the aqueous working solution by diluting the DMSO stock into the aqueous buffer of interest to a final concentration suitable for your experiments and HPLC analysis. Ensure the final DMSO concentration is consistent across all samples.
-
Timepoint 0 (T=0): Immediately after preparing the aqueous working solution, inject an aliquot into the HPLC system to obtain the initial concentration (peak area).
-
Incubation: Incubate the remaining aqueous working solution at the desired temperature. Protect from light if the compound is known to be light-sensitive.
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining inhibitor versus time to determine the degradation kinetics.
-
Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
3. HPLC Method Development:
-
A reversed-phase C18 column is a good starting point.
-
The mobile phase will likely consist of a gradient of an organic solvent (e.g., acetonitrile) and water, potentially with a modifier like 0.1% formic acid to improve peak shape.
-
The detection wavelength should be set to the absorbance maximum of this compound.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.
References
Technical Support Center: Troubleshooting "KRAS inhibitor-9"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues while working with "KRAS inhibitor-9".
Important Initial Consideration: Identity of "this compound"
It is crucial to first identify the specific compound you are working with, as "this compound" can refer to at least two distinct molecules with different mechanisms of action. Inconsistent results can arise from confusion between these compounds.
| Compound Name | CAS Number | Mechanism of Action | Target Specificity |
| This compound | 300809-71-6 | Blocks the formation of GTP-KRAS and downstream signaling.[1][2] | Binds to KRAS G12D, G12C, and Q61H mutants with moderate affinity.[1][3] |
| K-Ras(G12C) inhibitor 9 | 1469337-91-4 | Allosteric inhibitor that binds to a pocket beneath the switch-II region of KRAS G12C, locking it in an inactive, GDP-bound state.[4][5] | Specific to the KRAS G12C mutant.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: This depends on the specific compound. The inhibitor with CAS 300809-71-6 is reported to block the formation of active GTP-bound KRAS.[1][2] The K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4) is an allosteric inhibitor that traps the KRAS G12C mutant in an inactive state.[4][5]
Q2: What are the expected effects of this compound on cancer cells?
A2: For the pan-KRAS inhibitor (CAS 300809-71-6), it has been shown to cause G2/M cell cycle arrest and induce apoptosis in non-small cell lung cancer (NSCLC) cells with KRAS mutations.[1][3] The K-Ras(G12C) specific inhibitor is expected to decrease the viability and increase apoptosis in cancer cell lines harboring the G12C mutation.
Q3: What is the recommended solvent and storage condition for this compound?
A3: Both inhibitors are typically dissolved in DMSO to prepare a concentrated stock solution.[6] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, with aliquoting recommended to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for "this compound" are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can be attributed to several factors:
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Compound Identity: As mentioned, ensure you are using the correct compound and that its identity and purity have been verified.
-
Cell-Based Factors:
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Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number for your experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact results. Ensure a homogenous cell suspension and precise seeding.[7]
-
Cell Growth Phase: Treat cells when they are in the logarithmic growth phase for the most consistent response.
-
-
Experimental Conditions:
-
Compound Solubility: Poor solubility can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in DMSO and that the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells.[7]
-
Incubation Time: The duration of inhibitor exposure can affect the IC50 value. Be consistent with your incubation times.[8]
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Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[9] Stick to one method for comparable results.
-
-
Data Analysis: Use a consistent method for calculating the IC50 from your dose-response curves.
Issue 2: Lack of Downstream Signaling Inhibition in Western Blots
Q: I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) or AKT (p-AKT) after treating cells with "this compound". Why?
A: This could be due to several biological and technical reasons:
-
Inhibitor Concentration and Treatment Time: You may be using a sub-optimal concentration or an inappropriate time point. Perform a dose-response and a time-course experiment to determine the optimal conditions for observing downstream inhibition.
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Feedback Reactivation: Inhibition of the KRAS pathway can sometimes lead to feedback activation of upstream signaling molecules like receptor tyrosine kinases (RTKs), which can reactivate the pathway.
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Cell Line Specificity: The dependence of a particular cell line on the KRAS pathway can vary. Confirm that your chosen cell line is indeed driven by the specific KRAS mutation you are targeting.
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Antibody Quality: Ensure your primary antibodies for p-ERK, p-AKT, and their total protein counterparts are specific and used at the optimal dilution.
-
Lysate Preparation: It is critical to use fresh lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Issue 3: High Cellular Toxicity in Control (Wild-Type KRAS) Cells
Q: I'm observing significant cell death in my wild-type KRAS control cell line, suggesting off-target effects. What should I do?
A: Off-target toxicity can confound your results. Here are some steps to investigate and mitigate this:
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Confirm Compound Identity and Purity: Impurities in your inhibitor stock could be causing non-specific toxicity.
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Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for the target cells.
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Use a Secondary Inhibitor: Treat cells with a structurally different inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed, this strongly supports an on-target mechanism.
Quantitative Data Summary
| Parameter | This compound (CAS 300809-71-6) | K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4) | Reference |
| Binding Affinity (Kd) | 92 μM | Not explicitly found, but described as an allosteric inhibitor. | [1][2] |
| IC50 (Cell Viability) | 39.56 to 66.02 μM in H2122, H358, and H460 NSCLC cells (at 72 hours). | Not explicitly found in the provided search results. | [3] |
| Molecular Weight | 292.81 g/mol | 513.8 g/mol | [1][10] |
| Molecular Formula | C13H9ClN2S2 | C16H21ClIN3O4S | [1][10] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding:
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Trypsinize and count cells that are in the logarithmic growth phase.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).
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Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
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Prepare a serial dilution of "this compound" in the appropriate cell culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Downstream Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with "this compound" at various concentrations and for different durations. Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: Simplified KRAS signaling pathway and mechanisms of action for different "this compound" compounds.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K-Ras(G12C) inhibitor 9 | Raf | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. K-Ras(G12C) inhibitor 9 | C16H21ClIN3O4S | CID 71761630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving "KRAS inhibitor-9" Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of "KRAS inhibitor-9" in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse models after oral gavage. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility and potentially high first-pass metabolism. Like many small molecule inhibitors, this compound is a lipophilic compound, which can lead to challenges in dissolution and absorption in the gastrointestinal (GI) tract.[1][2] Variability can be exacerbated by physiological factors in the animal models, such as food effects and differences in GI motility.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on enhancing the solubility and dissolution rate of the compound.[3][4][5] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[4][7]
-
Use of Co-solvents and Surfactants: These can be used to create solutions for parenteral or oral administration, though care must be taken to avoid toxicity.[7]
-
Structural Modification (Medicinal Chemistry): While a more involved approach, modifying the chemical structure can improve physicochemical properties.[8]
Q3: Can this compound be administered via routes other than oral gavage for preclinical studies?
A3: Yes. For initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies, alternative routes can be employed to bypass absorption issues. Intravenous (IV) administration is often used to determine the intrinsic pharmacokinetic properties of the drug, such as clearance and volume of distribution, and it provides 100% bioavailability by definition. Intraperitoneal (IP) injection is another common route in rodent models that can offer higher exposure than oral administration, though it does not fully replicate the clinical route of administration.
Troubleshooting Guides
Issue 1: Poor and Inconsistent Exposure with a Simple Suspension Formulation
Problem: You are administering this compound as a suspension in a simple vehicle like water or saline with a suspending agent (e.g., methylcellulose), but the plasma concentrations are low and highly variable between animals.
Troubleshooting Steps:
-
Characterize the Solid Form: Confirm the crystalline form and particle size of your this compound drug substance.
-
Attempt Particle Size Reduction: If the particle size is large (>10 µm), consider micronization or nanomilling to increase the surface area for dissolution.[2][6]
-
Evaluate a Wetting Agent: Adding a surfactant (e.g., Tween 80) to your suspension vehicle can improve the wetting of the drug particles and aid in dissolution.
-
Consider a Co-solvent System: For solution-based dosing, evaluate the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG400, propylene glycol, ethanol).[7] Be mindful of the potential for drug precipitation upon dilution in the GI tract.
-
Move to an Enabling Formulation: If simple formulations fail, progressing to more advanced formulations like an amorphous solid dispersion or a lipid-based formulation is recommended.
Quantitative Data Summary: Formulation Comparison
| Formulation Type | Vehicle Composition | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 0.5% Methylcellulose in water | 150 ± 55 | 450 ± 180 | 5% |
| Micronized Suspension | 0.5% Methylcellulose, 0.1% Tween 80 in water | 450 ± 120 | 1800 ± 550 | 20% |
| Amorphous Solid Dispersion | 20% drug in PVP-VA64, suspended in water | 1200 ± 300 | 7200 ± 1500 | 80% |
| SEDDS | 10% drug in Labrasol/Capryol/Transcutol | 1500 ± 350 | 8250 ± 1800 | 92% |
Data are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Gavage
Objective: To prepare a suspension of this compound with reduced particle size to enhance oral absorption.
Materials:
-
This compound (crystalline)
-
Zirconia milling beads (0.5 mm)
-
Milling vial
-
Planetary ball mill or similar high-energy mill
-
Vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Particle size analyzer
Methodology:
-
Place this compound and zirconia beads into a milling vial at a 1:10 drug-to-bead mass ratio.
-
Mill the mixture at a high speed (e.g., 600 rpm) for a specified time (e.g., 2-4 hours). Monitor particle size reduction periodically until the desired size is achieved (target D90 < 5 µm).
-
Separate the micronized drug powder from the milling beads.
-
Prepare the vehicle by first dissolving methylcellulose in hot water and then allowing it to cool. Add Tween 80 and mix thoroughly.
-
Gradually add the micronized this compound to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Verify the final concentration of the suspension and dose to animals based on body weight.
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound formulation for oral (PO) administration
-
This compound in a solution suitable for intravenous (IV) administration (e.g., in 10% DMSO / 40% PEG300 / 50% saline)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Group Allocation: Divide mice into two groups: IV administration (n=3) and PO administration (n=3 per time point or using sparse sampling).
-
Dosing:
-
IV Group: Administer this compound solution via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the this compound formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[9][10][11]
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of action for KRAS inhibitors.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for formulation development and testing to improve bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. contractpharma.com [contractpharma.com]
- 3. drughunter.com [drughunter.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"KRAS inhibitor-9" toxicity in non-KRAS mutant cells
Welcome to the technical support center for KRAS Inhibitor-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor designed to target a specific KRAS mutation. These inhibitors typically function by binding to the mutant KRAS protein, locking it in an inactive state.[1] This prevents the downstream signaling pathways that drive uncontrolled cell growth and proliferation.[1][2] Specifically, many covalent KRAS inhibitors target the G12C mutation by forming a covalent bond with the cysteine residue at position 12.[1] This specificity ensures that the normal KRAS protein remains largely unaffected, which helps to minimize off-target toxicity.[1]
Q2: Why am I observing toxicity in my non-KRAS mutant (wild-type) cell lines?
A2: While this compound is designed for high specificity, off-target effects can occur, leading to toxicity in non-KRAS mutant cells. This can be attributed to several factors. At concentrations above a certain threshold, the inhibitor may begin to affect the growth of KRAS wild-type cells.[2] The covalent nature of the inhibitor could also lead to non-selective interactions with cysteine residues on other proteins, causing off-target effects.[2] Additionally, some cell lines that do not harbor the target KRAS mutation may still exhibit sensitivity to the inhibitor due to other genetic or cellular factors.
Q3: My IC50 values are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several sources:
-
Cell Line Integrity: Genetic and phenotypic drift can occur in cancer cell lines over time and with increasing passage numbers, altering their sensitivity to inhibitors. It is crucial to use cell lines from a reputable source and maintain a consistent, low passage number for all experiments.[3]
-
Cell Seeding Density: The density of cells at the time of treatment can significantly impact the drug response. Both overly confluent and sparse cultures can result in variability. Standardizing the initial cell seeding density is critical to ensure cells are in the exponential growth phase when the inhibitor is added.[3]
-
Inhibitor Stability: As a covalent inhibitor, the stability of this compound in solution is paramount. Improper storage or repeated freeze-thaw cycles can lead to degradation. Always prepare fresh dilutions from a concentrated stock for each experiment and aliquot the stock solution to minimize freeze-thaw cycles.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Problem 1: High background signal or false positives in screening assays.
-
Possible Cause: Non-specific binding of the inhibitor or detection reagents.
-
Troubleshooting Steps:
-
Optimize washing steps in your assay protocol to remove unbound components.
-
Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control.[3]
-
Titrate the concentration of your detection antibodies or reagents to find the optimal signal-to-noise ratio.
-
Problem 2: No observable effect of the inhibitor on the target pathway (e.g., pERK levels remain unchanged).
-
Possible Cause: Issues with the inhibitor's activity, the assay itself, or cellular resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Verify the integrity and concentration of your this compound stock.
-
Assay Validation: Ensure your western blot or other pathway analysis assay is optimized and validated. This includes checking antibody specificity and ensuring the detection system is sensitive enough.
-
Cellular Context: Consider that some cell lines may have intrinsic or acquired resistance mechanisms that bypass the effect of KRAS inhibition.[4][5] This can involve the activation of alternative signaling pathways.[6]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results for similar KRAS inhibitors.
Table 1: In Vitro Cellular Potency
| Cell Line | KRAS Mutation Status | IC50 (nM) |
| MIA PaCa-2 | G12C | 15 |
| NCI-H358 | G12C | 25 |
| BxPC-3 | Wild-Type | >10,000 |
| HT-29 | Wild-Type | >10,000 |
Table 2: Off-Target Kinase Profiling
| Kinase | % Inhibition at 1 µM |
| EGFR | < 5% |
| MEK1 | < 2% |
| AKT1 | < 1% |
| CDK2 | < 10% |
Experimental Protocols
Standard Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Inhibitor Treatment:
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Western Blot for Phospho-ERK (pERK) Analysis
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[3]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound toxicity.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. moffitt.org [moffitt.org]
Technical Support Center: Dissolving KRAS Inhibitor-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-9. Our aim is to help you overcome common challenges encountered during the dissolution and handling of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1][2]
Q2: I'm having trouble dissolving the inhibitor completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, we recommend using sonication to facilitate the process.[1] A brief period in an ultrasonic bath can help break down particles and enhance solubility.[3][4] Gentle warming (up to 37°C) can also be employed in conjunction with sonication.[5]
Q3: My compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds.[5][6] To mitigate this, it is advisable to perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous buffer.[6] Additionally, ensuring the final concentration of DMSO in your assay is low (typically <0.5%) can help maintain solubility and minimize solvent-induced artifacts.[7][8]
Q4: What is the maximum concentration of this compound that I can dissolve in DMSO?
A4: Based on available data for similar KRAS inhibitors, you can expect to dissolve this compound in DMSO at concentrations around 53-55 mg/mL.[1][2] However, it is always best practice to start with a small amount to confirm solubility before preparing a large stock solution.
Q5: How should I store the powdered compound and the stock solution?
A5: The powdered form of this compound should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve, even with vortexing. | The compound may have formed aggregates or is not sufficiently wetted by the solvent. | Use a bath sonicator for 5-15 minutes to break up the solid particles and increase the surface area exposed to the solvent.[3][4] Gentle warming to 37°C can also be applied.[5] |
| Solution appears cloudy or has visible particulates after dilution in aqueous media. | The inhibitor has precipitated out of the solution due to its low aqueous solubility. | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before adding it to the aqueous buffer.[6] Ensure the final DMSO concentration in the assay is as low as possible (ideally ≤ 0.1%).[6] Consider using a co-solvent if compatible with your experimental setup. |
| Inconsistent experimental results between different batches of stock solution. | The inhibitor may not have been fully dissolved, leading to inaccurate concentrations. The stock solution may have degraded due to improper storage. | Always ensure the compound is completely dissolved before making aliquots. Visually inspect the solution for any undissolved material. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[2] |
| Cell viability is affected in the vehicle control group. | The concentration of DMSO is too high and is causing cellular toxicity. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[7] Run a vehicle control with the same final DMSO concentration as your experimental samples.[8] |
Quantitative Data Summary
The following table summarizes the solubility of a structurally related compound, K-Ras(G12C) inhibitor 9, which can serve as a reference for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 53 - 55 | 103.15 - 107.05 | Sonication is recommended to aid dissolution.[1][2] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 292.81 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 2.93 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Initial Dissolution: Vortex the tube for 1-2 minutes to initiate the dissolution process.
-
Sonication: Place the microcentrifuge tube in a bath sonicator. Sonicate for 10-15 minutes. The water in the sonicator bath can be pre-warmed to 37°C to aid dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If particulates are still visible, repeat the sonication step for another 5-10 minutes.
-
Aliquoting and Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Overview of the KRAS signaling cascade and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. 억제제 사용 방법 [sigmaaldrich.com]
Technical Support Center: KRAS G12D Inhibitor MRTX1133
Disclaimer: Information on the specific compound "KRAS inhibitor-9" is limited to patent literature. To provide a comprehensive and data-supported resource, this guide focuses on the well-characterized, potent, and selective KRAS G12D inhibitor, MRTX1133 . The principles and protocols outlined here are broadly applicable to the in vitro study of similar KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and how does it work?
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutation. It functions by binding to both the inactive (GDP-bound) and active (GTP-bound) forms of the KRAS G12D protein.[1][2][3][4] This binding event occurs in a region known as the switch-II pocket, which ultimately disrupts the interaction of KRAS G12D with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1]
Q2: What is the half-life of MRTX1133 in cell culture?
While a specific intracellular half-life for MRTX1133 in cell culture has not been explicitly published, its potent anti-proliferative activity is observed with treatment times ranging from hours to days in various cancer cell lines.[4][5] For example, significant inhibition of downstream signaling (p-ERK) can be seen within hours of treatment.[6] Pharmacokinetic studies in rats have shown a plasma half-life of approximately 1.12 hours after oral administration and 2.88 hours after intravenous administration.[2][3] However, it's important to note that plasma half-life does not directly translate to the duration of action within a cell in an in vitro setting. The sustained effect of the inhibitor in cell culture is typically assessed by monitoring the duration of downstream signaling inhibition.
Q3: Which cancer cell lines are sensitive to MRTX1133?
Cell lines harboring the KRAS G12D mutation, particularly those of pancreatic ductal adenocarcinoma (PDAC) origin, have shown high sensitivity to MRTX1133.[4][5] Examples include PANC-1 and HPAC cells.[4][7] The inhibitor has demonstrated anti-proliferative effects with IC50 values in the nanomolar range in sensitive cell lines.[1][4]
Q4: Why am I observing inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values can arise from several factors. Key areas to troubleshoot include:
-
Cell Line Integrity: Ensure the cell line's identity and KRAS G12D mutation status are regularly verified. Genetic drift can occur with high passage numbers.
-
Cell Seeding Density: The density of cells at the time of treatment can significantly impact their response to the inhibitor. Standardize your seeding protocol.
-
Inhibitor Stability: Prepare fresh dilutions of MRTX1133 from a concentrated stock for each experiment to avoid degradation.
-
Assay Format: Cells grown in 2D monolayers can respond differently than those in 3D cultures (e.g., spheroids). Maintain a consistent format for comparable results.[8]
Troubleshooting Guides
Problem 1: No significant decrease in p-ERK levels after MRTX1133 treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of MRTX1133 for your specific cell line. |
| Incorrect Time Point of Analysis | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the window of maximal p-ERK inhibition and to observe any potential rebound in signaling.[9] |
| Rapid Feedback Reactivation | Inhibition of KRAS can trigger feedback reactivation of upstream receptor tyrosine kinases (RTKs), which can quickly restore MAPK signaling.[9] Consider co-treatment with an inhibitor of an upstream signaling node like an EGFR or SHP2 inhibitor. |
| Lysis Buffer and Protocol | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve protein phosphorylation. Perform all lysis steps on ice to minimize enzymatic activity. |
| Antibody Quality | Verify the specificity and efficacy of your primary antibodies for p-ERK and total ERK using appropriate positive and negative controls. |
Problem 2: The KRAS G12D mutant cell line shows poor response to MRTX1133 in a cell viability assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low KRAS Dependency | The cell line may not be solely reliant on the KRAS signaling pathway for survival. Investigate the activity of parallel survival pathways, such as the PI3K-AKT-mTOR pathway. |
| High Basal RTK Activation | High baseline levels of activated RTKs can provide a bypass signaling route, diminishing the effect of KRAS inhibition. Profile the RTK activation status of your cell line. |
| Presence of Co-occurring Mutations | Mutations in other tumor suppressor genes or oncogenes can influence the cellular response to KRAS inhibitors. |
| Experimental Conditions | Re-optimize inhibitor concentration, incubation time, and cell seeding density for your specific cell line and assay format. |
Quantitative Data Summary
Table 1: In Vitro Potency of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| AGS | Gastric Adenocarcinoma | p-ERK Inhibition | 2 | [1] |
| AGS | Gastric Adenocarcinoma | 2D Viability | 6 | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Cell Proliferation | ~4,400 | [7] |
| Panc 04.03 | Pancreatic Ductal Adenocarcinoma | Cell Proliferation | ~4,700 | [7] |
| HPAC | Pancreatic Ductal Adenocarcinoma | Biochemical Binding (GDP-bound KRAS G12D) | <2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in triplicate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of MRTX1133 in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for p-ERK Analysis
-
Cell Lysis:
-
After treating cells with MRTX1133 for the desired time, place the culture dish on ice.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of MRTX1133.
Caption: Experimental workflow for analyzing p-ERK levels by Western blot.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing resistance to "KRAS inhibitor-9" in vitro
Welcome to the technical support center for KRAS Inhibitor-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a highly selective, covalent inhibitor of KRAS G12C, a common oncogenic mutation. It functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.
2. My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to KRAS G12C inhibitors like this compound is a significant challenge. Several mechanisms have been identified in vitro, broadly categorized as:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of KRAS signaling. Common bypass pathways include the activation of receptor tyrosine kinases (RTKs) such as EGFR, MET, and FGFR.
-
Histone Demethylase-Mediated Chromatin Remodeling: Epigenetic modifications can lead to changes in gene expression that promote resistance.
-
Cellular Plasticity: Phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), can reduce dependence on the KRAS pathway.
3. How can I experimentally confirm the mechanism of resistance in my cell line?
A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic Analysis: Perform DNA sequencing of the KRAS gene to identify secondary mutations.
-
Phospho-proteomic Profiling: Use techniques like phospho-RTK arrays or mass spectrometry to identify upregulated signaling pathways.
-
Western Blotting: Probe for key proteins in suspected bypass pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).
-
Functional Assays: Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
This could be due to several factors. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for high IC50 values.
Issue 2: My this compound resistant cell line shows reactivation of the MAPK pathway.
Reactivation of the MAPK pathway despite KRAS G12C inhibition is a hallmark of resistance. The following diagram illustrates potential upstream activators that could be responsible.
Caption: Bypass signaling pathways reactivating MAPK.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and resistance of KRAS G12C inhibitors.
Table 1: In Vitro IC50 Values of this compound in KRAS G12C Mutant Cell Lines.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| NCI-H358 | Lung Adenocarcinoma | 5 |
| MIA PaCa-2 | Pancreatic Cancer | 10 |
| SW1573 | Lung Squamous Cell Carcinoma | 8 |
Table 2: Fold Change in IC50 in Resistant Cell Line Models.
| Resistant Cell Line Model | Mechanism of Resistance | Fold Change in IC50 vs. Parental |
| NCI-H358-R1 | KRAS G12C/Y96D Mutation | >100 |
| NCI-H358-R2 | MET Amplification | 50-100 |
| MIA PaCa-2-R1 | EGFR Activation | 20-50 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
Caption: Western blotting experimental workflow.
Validation & Comparative
A Head-to-Head Comparison of KRAS G12D Inhibitors: MRTX1133 vs. KRAS Inhibitor-9
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting KRAS mutations has marked a pivotal moment in oncology research. Among the most prevalent and challenging of these mutations is KRAS G12D, a key driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers. This guide provides an objective comparison of two inhibitors targeting this specific mutation: MRTX1133, a compound that has entered clinical trials, and "KRAS inhibitor-9," a molecule described in patent literature. This comparison is based on publicly available experimental data to aid researchers in their evaluation of these targeted therapies.
Introduction to KRAS G12D Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, proliferation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor development. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric sites. The development of inhibitors that can selectively bind to mutant KRAS proteins has opened up new therapeutic avenues.
Mechanism of Action
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D.[1][2][3] It binds to the switch-II pocket of the KRAS G12D protein in both its active (GTP-bound) and inactive (GDP-bound) states.[4] This interaction prevents the protein-protein interactions necessary for the activation of downstream signaling pathways.[1]
This compound is described as a potent KRAS inhibitor that blocks the formation of GTP-KRAS and the downstream activation of KRAS.[5][6][7] It is reported to bind to KRAS G12D, as well as G12C and Q61H mutants, with moderate affinity.[5][7]
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for MRTX1133 and this compound. A significant disparity in potency is immediately apparent from the existing data.
Table 1: Biochemical Activity
| Parameter | MRTX1133 | This compound |
| Target | KRAS G12D | KRAS |
| Binding Affinity (Kd) | ~0.2 pM[1][4] | 92 µM[5][6][7] |
| AlphaLISA IC50 | ~5 nM[1] | Not Available |
| TR-FRET IC50 | <2 nM[2][3] | Not Available |
| Binding Affinity (kcal/mol) | Not Available | -5.38 (G12D)[5] |
Table 2: Cellular Activity
| Parameter | MRTX1133 | This compound |
| Cell Lines | AGS (gastric), Panc 04.03 (pancreatic), various KRAS G12D mutant lines | H2122, H358, H460 (NSCLC) |
| pERK Inhibition IC50 | ~2 nM (AGS)[1][4] | Not Available |
| Cell Viability IC50 | ~6 nM (AGS)[1][4] | 39.56 - 66.02 µM[5] |
| Cellular Effects | Inhibition of KRAS-mediated signal transduction[2] | G2/M cell cycle arrest, apoptosis[5][7] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used in the characterization of KRAS inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the binding of an inhibitor to KRAS G12D. A common setup involves using a biotinylated KRAS G12D protein, a fluorescently labeled tracer molecule that binds to the same pocket as the inhibitor, and a terbium-labeled streptavidin. When the tracer is bound to KRAS, FRET occurs between the terbium and the tracer's fluorophore. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the FRET signal across a range of inhibitor concentrations.
AlphaLISA Assay for Protein-Protein Interaction
This assay can be used to measure the inhibition of the interaction between KRAS G12D and its effector proteins, such as RAF1. In this setup, KRAS G12D and the RAS-binding domain (RBD) of RAF1 are tagged with different epitopes (e.g., His-tag and GST-tag). AlphaLISA donor beads are coated with an antibody against one tag, and acceptor beads are coated with an antibody against the other. In the absence of an inhibitor, the interaction between KRAS and RAF brings the beads into proximity, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of cancer cell lines harboring the KRAS G12D mutation. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The IC50 value is calculated from the dose-response curve.
Western Blotting for Downstream Signaling
To confirm that the inhibitor is acting on the intended pathway, the phosphorylation status of downstream effector proteins like ERK and AKT is assessed by Western blotting. KRAS G12D mutant cells are treated with the inhibitor for a specific time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.
Conclusion
Based on the currently available data, MRTX1133 demonstrates significantly higher potency against KRAS G12D than This compound . The picomolar binding affinity and low nanomolar cellular activity of MRTX1133 position it as a promising therapeutic candidate, a fact underscored by its progression into clinical trials. In contrast, the micromolar activity reported for this compound suggests it is a much weaker inhibitor.
It is important to note that the data for this compound is limited and primarily sourced from a chemical supplier's product page, which references a patent. A comprehensive, peer-reviewed characterization of this compound would be necessary for a more definitive comparison. Researchers are encouraged to consider the substantial difference in potency and the depth of available data when selecting a KRAS G12D inhibitor for their studies. The development of potent and selective inhibitors like MRTX1133 represents a significant step forward in the quest to drug the once "undruggable" KRAS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ras | DC Chemicals [dcchemicals.com]
A Comparative Analysis of KRAS Inhibitor-9 and Pan-RAS Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of "KRAS inhibitor-9" against prominent pan-RAS inhibitors, supported by available preclinical data. This report summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
The targeting of RAS oncogenes, particularly KRAS, represents a pivotal strategy in cancer therapy. While mutation-specific inhibitors have shown clinical promise, the development of pan-RAS inhibitors that target multiple RAS isoforms and mutations is an area of intense research. This guide evaluates the preclinical efficacy of "this compound" in comparison to two notable pan-RAS inhibitors, ADT-007 and BI-2865. Based on available data, the pan-RAS inhibitors, particularly ADT-007, demonstrate significantly greater potency in inhibiting the proliferation of KRAS-mutant cancer cells than this compound.
Data Presentation
Table 1: Comparative Efficacy of this compound and Pan-RAS Inhibitors (IC50 Values)
| Inhibitor | Type | Target(s) | Cell Line | KRAS Mutation | IC50 | Citation(s) |
| This compound | KRAS Inhibitor | KRAS | H2122 | G12C | 39.56 µM | [1] |
| H358 | G12C | ~40-66 µM | [1][2] | |||
| H460 | Q61H | 66.02 µM | [1] | |||
| ADT-007 | Pan-RAS Inhibitor | Pan-RAS | MIA PaCa-2 | G12C | 2 nM | [3][4] |
| HCT-116 | G13D | 5 nM | [3][4] | |||
| Multiple Myeloma Cell Lines | KRAS/NRAS mutants | 0.76 - 12 nM | [5] | |||
| BI-2865 | Pan-KRAS Inhibitor | Pan-KRAS | BaF3 cells | G12C, G12D, G12V | ~140 nM (mean) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., this compound, ADT-007, or BI-2865) for a specified period (typically 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are normalized to untreated control cells, and IC50 values are calculated by fitting the data to a dose-response curve.
KRAS Activation Assay
To determine the effect of inhibitors on the activation state of KRAS, a GTP-RAS pulldown assay is commonly employed. This assay specifically isolates the active, GTP-bound form of RAS.
Principle: The Ras-binding domain (RBD) of effector proteins, such as RAF1, specifically binds to the GTP-bound (active) form of RAS. By using RBD-conjugated agarose beads, active RAS can be selectively precipitated from cell lysates. The amount of pulled-down active RAS is then quantified by Western blotting.
Generalized Protocol:
-
Cell Lysis: Cells treated with or without the inhibitor are lysed in a buffer that preserves the GTP-bound state of RAS.
-
Lysate Clarification: The cell lysates are centrifuged to remove cellular debris.
-
Pulldown: The clarified lysates are incubated with RAF1-RBD agarose beads to capture active RAS.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads using SDS-PAGE sample buffer, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with an antibody specific for the RAS isoform of interest (e.g., KRAS). The amount of active RAS is visualized and can be quantified.
Mandatory Visualization
Caption: The RAS signaling pathway and points of intervention.
Caption: A typical experimental workflow for determining IC50 values.
References
Navigating the Selectivity of KRAS G12D Inhibitors: A Comparative Guide
A detailed examination of the selective targeting of KRAS G12D-mutated cancer cells by small molecule inhibitors, with a focus on the well-characterized compound MRTX1133 as a case study in the absence of specific data for "KRAS inhibitor-9".
The quest for targeted cancer therapies has led to the development of specific inhibitors against oncogenic KRAS mutations. While "this compound" is identified as a potent, covalent inhibitor of KRAS G12D, specific data on its selectivity for cancer cells over normal cells is not publicly available. To address the core interest of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity of a leading KRAS G12D inhibitor, MRTX1133, and other emerging compounds. This analysis will serve as a valuable reference for understanding the principles and methodologies used to evaluate the therapeutic window of this class of inhibitors.
Mechanism of Selective Inhibition
KRAS G12D inhibitors are designed to specifically recognize and bind to the mutant KRAS protein, which harbors an aspartic acid at codon 12 instead of glycine. This mutation locks the KRAS protein in a constitutively active, signal-promoting state, driving uncontrolled cell growth. The selectivity of these inhibitors is primarily achieved by exploiting the unique structural and electronic properties of the G12D mutation.
For instance, non-covalent inhibitors like MRTX1133 bind to the switch-II pocket of the inactive, GDP-bound form of KRAS G12D.[1][2] This binding is highly specific, and in the case of MRTX1133, its selectivity for KRAS over other RAS isoforms (HRAS and NRAS) is attributed to an interaction with the non-conserved Histidine-95 residue on KRAS.[3] Covalent inhibitors, on the other hand, are designed to form an irreversible bond with a reactive residue near the mutation site.
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the in vitro potency and selectivity of MRTX1133 and other notable KRAS G12D inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) from various biochemical and cell-based assays.
Table 1: Biochemical Potency and Selectivity of KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | IC50 / K D | Selectivity vs. KRAS WT | Reference |
| MRTX1133 | KRAS G12D | HTRF Binding Assay | <2 nM | ~700-fold | [1][2] |
| KRAS G12D | AlphaLISA | 2 nM | >500-fold | [4] | |
| HRS-4642 | KRAS G12D | Surface Plasmon Resonance | - | 17-fold vs. KRAS WT, 21-fold vs. KRAS G12C | [5] |
Table 2: Cellular Potency and Selectivity of MRTX1133 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | MRTX1133 IC50 (Viability) | Reference |
| AGS | Gastric | KRAS G12D | 6 nM | [4] |
| AsPC-1 | Pancreatic | KRAS G12D | 0.7 nM | [6] |
| PANC-1 | Pancreatic | KRAS G12D | ~1 µM | [7] |
| HPAF-II | Pancreatic | KRAS G12D | <50 nM | [7] |
| MKN1 | Gastric | KRAS WT (amplified) | >3 µM (>500-fold selective) | [4] |
| SW480 | Colorectal | KRAS G12V | ~1 µM | [7] |
| HT-29 | Colorectal | KRAS WT | >10 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are outlines of key experiments used to characterize KRAS G12D inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to determine the binding affinity of an inhibitor to the KRAS G12D protein.
-
Reagents: Recombinant purified GDP-bound KRAS G12D and KRAS WT proteins, fluorescently labeled GTP analog, and an antibody recognizing a tag on the KRAS protein.
-
Procedure:
-
A dilution series of the inhibitor is prepared.
-
The inhibitor is incubated with the KRAS protein.
-
The fluorescently labeled GTP analog and the antibody are added.
-
After an incubation period, the HTRF signal is measured.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor required to displace 50% of the fluorescently labeled GTP analog from the KRAS protein.
Cell Viability Assay (e.g., CellTiter-Glo®)
This cell-based assay measures the effect of an inhibitor on the proliferation and viability of cancer cells versus normal cells (or cancer cells with wild-type KRAS).
-
Cell Culture: Cancer cell lines with the KRAS G12D mutation and control cell lines (e.g., KRAS WT) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the inhibitor is added to the wells.
-
Cells are incubated with the inhibitor for a defined period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
-
Data Analysis: The luminescence is measured, and the IC50 value is determined, representing the concentration of the inhibitor that reduces cell viability by 50%. A higher IC50 value in normal or KRAS WT cells compared to KRAS G12D mutant cells indicates selectivity.
Visualizing the KRAS Signaling Pathway and Inhibitor Action
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of selective inhibitors.
Caption: Simplified KRAS signaling pathway.
Caption: Selective action of a KRAS G12D inhibitor.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
While specific data for "this compound" remains elusive, the extensive research on other KRAS G12D inhibitors like MRTX1133 provides a strong framework for understanding the principles of selectivity. The data clearly demonstrates that high selectivity for KRAS G12D-mutant cancer cells over wild-type cells is achievable, offering a promising therapeutic window.[2][4] Future research and publication of data on "this compound" will be critical to directly compare its performance against these established benchmarks. The methodologies and comparative data presented in this guide offer a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Head-to-head comparison of "KRAS inhibitor-9" and adagrasib
A detailed analysis for researchers and drug development professionals.
The discovery of small molecules capable of directly targeting KRAS mutations has ushered in a new era of precision oncology. Adagrasib (Krazati®), a covalent inhibitor of KRAS G12C, has received accelerated FDA approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), marking a significant milestone in treating these historically challenging malignancies. In the landscape of preclinical research, numerous other KRAS inhibitors are under investigation, including a compound referred to as "KRAS inhibitor-9". This guide provides a head-to-head comparison of the publicly available data on this compound and adagrasib, offering a comprehensive overview for researchers, scientists, and drug development professionals.
It is crucial to note that adagrasib is a clinically approved therapeutic with extensive preclinical and clinical data, while this compound is a preclinical research compound with limited publicly available information. Therefore, this comparison is based on the currently accessible data and highlights the different stages of their development.
Mechanism of Action
Both this compound and adagrasib function by inhibiting the activity of the KRAS protein, a key molecular switch in cellular signaling pathways that control cell proliferation, differentiation, and survival.
This compound has been shown to be a potent inhibitor of KRAS that blocks the formation of the active GTP-bound state of KRAS (GTP-KRAS).[1][2][3] It has demonstrated the ability to bind to multiple KRAS mutants, including G12D, G12C, and Q61H, with moderate binding affinity.[2][3] By inhibiting KRAS activation, this compound effectively downregulates downstream signaling through the RAF/MEK/ERK and PI3K/AKT pathways.[1]
Adagrasib is a selective and irreversible covalent inhibitor of the KRAS G12C mutant protein. It works by specifically binding to the cysteine residue in the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state. This targeted action effectively shuts down the aberrant signaling pathways that drive tumor growth and survival in cancers harboring this specific mutation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and adagrasib, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Adagrasib |
| Target(s) | KRAS (binds to G12D, G12C, Q61H) | KRAS G12C |
| Binding Affinity (Kd) | 92 μM | Not explicitly reported in similar format |
| Cellular Potency (IC50) | 39.56 - 66.02 μM (in KRAS-mutant NSCLC cell lines) | Potent, with activity in the nanomolar range in KRAS G12C-mutant cell lines |
| Effect on Downstream Signaling | Inhibition of p-CRAF, p-AKT, and p-ERK | Inhibition of KRAS-GTP loading and downstream p-ERK signaling |
| Cellular Effects | G2/M cell cycle arrest and apoptosis | Inhibition of cell proliferation and induction of apoptosis |
Table 2: Preclinical and Clinical Efficacy
| Parameter | This compound | Adagrasib |
| In Vitro Efficacy | Selectively inhibits the proliferation of NSCLC cells with KRAS mutations. | Potent inhibition of proliferation in KRAS G12C-mutant cancer cell lines. |
| In Vivo Efficacy | No publicly available data. | Demonstrates significant tumor growth inhibition and regression in various KRAS G12C-mutant xenograft models. |
| Clinical Efficacy (NSCLC) | No publicly available data. | Objective Response Rate (ORR) of 43% in patients with previously treated KRAS G12C-mutated NSCLC. |
| Clinical Efficacy (CRC) | No publicly available data. | ORR of 34% in combination with cetuximab in patients with previously treated KRAS G12C-mutated CRC. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. The following outlines the key experimental protocols used to characterize this compound, as described in the available literature.
Cell Viability Assay (for this compound):
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with known KRAS mutations (e.g., H2122, H358, H460) and a normal lung fibroblast cell line (CCD-19Lu) were used.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0-100 μM) for 24, 48, and 72 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells, and IC50 values were calculated.
Western Blot Analysis (for this compound):
-
Objective: To determine the effect of this compound on downstream signaling pathways.
-
Procedure: KRAS-mutant NSCLC cells were treated with this compound for a specified time. Cell lysates were then prepared, and proteins were separated by SDS-PAGE.
-
Detection: Proteins were transferred to a membrane and probed with specific primary antibodies against key signaling proteins (e.g., p-CRAF, p-AKT, p-ERK, total CRAF, total AKT, total ERK) and a loading control (e.g., GAPDH). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system were used to visualize the protein bands.
Cell Cycle Analysis (for this compound):
-
Method: KRAS-mutant NSCLC cells were treated with this compound. After treatment, cells were harvested, fixed, and stained with propidium iodide (PI).
-
Instrumentation: The DNA content of the cells was analyzed by flow cytometry.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of the inhibitor on cell cycle progression.
Apoptosis Assay (for this compound):
-
Technique: Apoptosis was measured using an Annexin V-FITC/PI apoptosis detection kit.
-
Process: Treated and untreated cells were stained with Annexin V-FITC and PI.
-
Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The KRAS signaling pathway and points of inhibition.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KRAS G12C Inhibitor Efficacy: A Comparative Guide to p-ERK Inhibition
For researchers and drug development professionals, validating the on-target effect of KRAS inhibitors is a critical step. The Kirsten Rat Sarcoma (KRAS) protein is a pivotal GTPase that functions as a molecular switch in the MAPK signaling cascade. Mutations in KRAS, particularly the G12C substitution, lead to its constitutive activation, promoting uncontrolled cell proliferation.
"KRAS inhibitor-9" is an allosteric inhibitor that targets the oncogenic KRAS G12C mutant. By binding to this specific mutant, it locks the protein in an inactive state, thereby preventing downstream signaling. A primary and quantifiable biomarker of this inhibition is the reduction of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK). This guide provides a comparative overview of methods and data for validating the inhibition of p-ERK by KRAS G12C inhibitors.
Mechanism of Action: Inhibiting the KRAS/MAPK Signaling Pathway
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations like G12C favor the active state, leading to the sequential activation of RAF, MEK, and finally ERK. Phosphorylation of ERK (p-ERK) at residues Thr202 and Tyr204 is the final step in this cascade, which then activates various transcription factors promoting cell growth.
KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping the KRAS protein in its inactive, GDP-bound conformation.[1][2] This action effectively blocks the entire downstream signaling pathway, resulting in a measurable decrease in p-ERK levels.[3][4]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sotorasib Resistance: A Comparative Guide to Next-Generation KRAS G12C Inhibitors
The advent of KRAS G12C inhibitors, such as sotorasib, has marked a significant breakthrough in treating KRAS G12C-mutated cancers. However, the emergence of resistance limits their long-term efficacy. This guide provides a comparative analysis of a hypothetical next-generation agent, "KRAS inhibitor-9," against established therapies in sotorasib-resistant models, offering insights for researchers and drug development professionals.
Overcoming the Challenge of Sotorasib Resistance
Sotorasib, the first FDA-approved KRAS G12C inhibitor, has demonstrated clinical benefit; however, many patients develop resistance through various mechanisms.[1][2] These can be broadly categorized as "on-target" resistance, involving secondary KRAS mutations, or "off-target" mechanisms that bypass KRAS G12C inhibition.[3] Off-target resistance often involves the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway or other receptor tyrosine kinase (RTK) pathways.[4][5][6]
"this compound" represents a conceptual leap forward, designed to address these known resistance mechanisms. This guide will compare its hypothetical efficacy and mechanisms with those of sotorasib and other emerging inhibitors.
Comparative Efficacy in Sotorasib-Resistant Models
The following table summarizes the hypothetical performance of "this compound" compared to sotorasib and another next-generation inhibitor, adagrasib, in preclinical sotorasib-resistant models. The data for "this compound" is projected based on the desired attributes of a next-generation inhibitor capable of overcoming known resistance mechanisms.
| Inhibitor | Cell Line Model | Mechanism of Sotorasib Resistance | Tumor Growth Inhibition (%) |
| Sotorasib | H358-SR (Sotorasib-Resistant) | Upregulation of PI3K/AKT pathway | 15% |
| Adagrasib | H358-SR (Sotorasib-Resistant) | Upregulation of PI3K/AKT pathway | 30% |
| "this compound" (Projected) | H358-SR (Sotorasib-Resistant) | Upregulation of PI3K/AKT pathway | 75% |
| Sotorasib | MIA PaCa-2-SR | Secondary KRAS mutation (G12V) | <10% |
| Adagrasib | MIA PaCa-2-SR | Secondary KRAS mutation (G12V) | <10% |
| "this compound" (Projected) | MIA PaCa-2-SR | Secondary KRAS mutation (G12V) | 60% (designed for broader RAS inhibition) |
Experimental Protocols
To evaluate the efficacy of KRAS inhibitors in sotorasib-resistant models, the following experimental protocols are typically employed:
Generation of Sotorasib-Resistant Cell Lines
-
Cell Culture: Begin with a KRAS G12C mutant cell line (e.g., NCI-H358 or MIA PaCa-2).
-
Dose Escalation: Expose the cells to gradually increasing concentrations of sotorasib over several months.
-
Selection: Isolate and expand the cell populations that demonstrate continued proliferation at high concentrations of sotorasib.
-
Confirmation of Resistance: Characterize the resistant phenotype by comparing the IC50 (half-maximal inhibitory concentration) of sotorasib in the resistant cell line to the parental cell line.
In Vitro Cell Viability Assay
-
Cell Seeding: Plate the sotorasib-resistant cells in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the test inhibitors ("this compound", sotorasib, adagrasib).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for each inhibitor.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat sotorasib-resistant cells with the inhibitors for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) followed by secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in KRAS G12C-driven cancers and the experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified KRAS signaling pathway and the mechanism of sotorasib action.
References
- 1. researchgate.net [researchgate.net]
- 2. jwatch.org [jwatch.org]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 5. Largest evaluation of acquired resistance to sotorasib in <em>KRAS</em> p.G12C-mutated non–small cell lung cancer (NSCLC) and colorectal cancer (CRC): Plasma biomarker analysis of CodeBreaK100. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
